Xamoterol hemifumarate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGROSOZBGOZ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501349036 | |
| Record name | Xamoterol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73210-73-8, 90730-93-1 | |
| Record name | Xamoterol fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xamoterol fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xamoterol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XAMOTEROL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Xamoterol Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis and purification of xamoterol (B1682282) hemifumarate, a selective β1-adrenoceptor partial agonist. The information compiled herein is intended to support researchers, scientists, and drug development professionals in understanding the manufacturing process, potential impurities, and purification strategies for this cardiovascular drug.
Chemical Synthesis of Xamoterol
The synthesis of xamoterol involves a multi-step process, beginning with the preparation of key intermediates followed by their condensation and subsequent deprotection and salt formation. While specific process parameters can vary, a general and widely recognized synthetic route is outlined below.
Synthesis of Key Intermediates
A plausible synthetic route to xamoterol initiates from commercially available starting materials. One key intermediate is a protected form of N-(2-aminoethyl)morpholine-4-carboxamide. The synthesis of the second key intermediate, an epoxide derived from 4-hydroxyphenoxyacetic acid, is also a critical step.
Reaction Scheme and Logical Workflow
The overall synthetic strategy can be visualized as a convergent synthesis where two main fragments are prepared separately and then combined.
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
While detailed, proprietary industrial-scale protocols are not publicly available, the following represents a generalized laboratory-scale synthesis based on established chemical principles for similar compounds.
Step 1: Synthesis of 1-(4-hydroxyphenoxy)-2,3-epoxypropane (Intermediate Epoxide)
-
Reactants: 4-Hydroxyphenoxyacetic acid, Epichlorohydrin, and a suitable base (e.g., sodium hydroxide).
-
Solvent: A suitable polar aprotic solvent.
-
Procedure: 4-Hydroxyphenoxyacetic acid is reacted with an excess of epichlorohydrin in the presence of a base. The reaction mixture is typically heated to facilitate the reaction. Upon completion, the excess epichlorohydrin and solvent are removed under reduced pressure. The crude product is then purified.
Step 2: Synthesis of N-(2-aminoethyl)morpholine-4-carboxamide
-
This intermediate can be synthesized through various standard organic chemistry methods, often involving the reaction of morpholine (B109124) with a protected aminoethylating agent, followed by deprotection.
Step 3: Condensation to form Xamoterol Free Base
-
Reactants: 1-(4-hydroxyphenoxy)-2,3-epoxypropane and N-(2-aminoethyl)morpholine-4-carboxamide.
-
Solvent: An appropriate polar solvent such as isopropanol (B130326) or ethanol.
-
Procedure: The epoxide intermediate is reacted with the amino-morpholine derivative. The reaction is typically carried out at an elevated temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 4: Formation of this compound Salt
-
Reactants: Xamoterol free base and Fumaric acid.
-
Solvent: A suitable solvent system, often a mixture of an alcohol and water.
-
Procedure: The crude xamoterol free base is dissolved in the chosen solvent. A solution of fumaric acid (0.5 equivalents) in the same or a miscible solvent is then added. The mixture is stirred, and the this compound salt precipitates. The solid is collected by filtration, washed with a suitable solvent, and dried.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C16H25N3O5 (Xamoterol) |
| Molecular Weight | 339.39 g/mol (Xamoterol)[1] |
| Molecular Formula | C16H25N3O5 · 0.5C4H4O4 (this compound) |
| Molecular Weight | 397.43 g/mol (this compound)[2][3] |
| Purity (typical) | ≥97% (HPLC)[2] |
Purification of this compound
Purification is a critical step to ensure the final product meets the stringent purity requirements for active pharmaceutical ingredients (APIs). The primary method for purifying this compound is crystallization.
Crystallization Protocol
-
Solvent System: A mixture of organic solvents and water is typically used. The choice of solvent is crucial for obtaining a high yield of pure crystals.
-
Procedure: The crude this compound is dissolved in the solvent system at an elevated temperature to ensure complete dissolution. The solution is then slowly cooled to allow for the formation of well-defined crystals. The rate of cooling can influence the crystal size and purity. After cooling, the crystals are collected by filtration, washed with a cold solvent to remove any remaining impurities on the surface, and then dried under vacuum. Recrystallization may be performed to achieve higher purity.
Impurity Profile and Characterization
Impurities in the final product can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. The identification and control of these impurities are essential for the safety and efficacy of the drug.
Potential Process-Related Impurities:
-
Unreacted starting materials and intermediates: Residual amounts of 1-(4-hydroxyphenoxy)-2,3-epoxypropane or N-(2-aminoethyl)morpholine-4-carboxamide.
-
By-products: Products from side reactions, such as the dimerization of the epoxide intermediate or N-alkylation of the secondary amine in xamoterol.
Analytical Techniques for Impurity Detection:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. A validated, stability-indicating HPLC method is crucial for quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.
Signaling Pathway
Xamoterol acts as a partial agonist at β1-adrenergic receptors, which are G-protein coupled receptors. Its mechanism of action involves the modulation of the cyclic AMP (cAMP) signaling pathway.
Caption: Simplified signaling pathway of Xamoterol.
Conclusion
The synthesis and purification of this compound require a well-controlled multi-step process. Careful selection of starting materials, optimization of reaction conditions, and effective purification strategies are essential to produce a high-purity active pharmaceutical ingredient. The analytical methods described in this guide are critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for professionals involved in the research, development, and manufacturing of this compound.
References
Xamoterol Hemifumarate: A Comprehensive Physicochemical Profile for the Research Professional
An In-depth Technical Guide
For researchers and scientists engaged in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a detailed overview of the essential physicochemical characteristics of Xamoterol hemifumarate, a selective β1-adrenoceptor partial agonist. The information herein is intended to support research efforts by providing key data and outlining relevant experimental methodologies.
Core Physicochemical Properties
This compound is a crystalline solid.[1] Its fundamental properties, crucial for experimental design and interpretation, are summarized below.
| Property | Value | Source |
| Chemical Name | N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1) | [1] |
| Synonyms | ICI 118587, Corwin hemifumarate | [1][2] |
| Molecular Formula | C₁₆H₂₅N₃O₅ • 0.5C₄H₄O₄ | [1] |
| Molecular Weight | 397.4 g/mol | [1] |
| Melting Point | 168-170°C | [3] |
| Solubility | Water: ≥25.9 mg/mL (50 mM) DMSO: 100 mM | [1][4] |
| LogP (calculated) | -0.6 | [5] |
| pKa | Not explicitly found in search results. As a secondary amine, it is expected to be weakly basic. |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical parameters is essential for drug development. Below are generalized protocols for key experimental procedures.
Solubility Determination (Equilibrium Method)
The "shake-flask" method is a widely accepted approach for determining the equilibrium solubility of a compound.[6]
Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., purified water, buffer of specific pH).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., orbital shaker, rotating wheel) for a sufficient period to reach equilibrium (typically 24-72 hours).[6][7]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments.
A generalized workflow for this process is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. This compound CAS#: 81801-12-9 [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. Xamoterol | C16H25N3O5 | CID 155774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Core Mechanism of Action of Xamoterol Hemifumarate in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) hemifumarate is a cardioselective β1-adrenergic receptor partial agonist with significant intrinsic sympathomimetic activity (ISA).[1] This unique pharmacological profile confers a dual action: at rest or in states of low sympathetic tone, it acts as a modest agonist, while during periods of high sympathetic activity, such as exercise, it functions as a competitive antagonist.[1] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of xamoterol in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: β1-Adrenergic Receptor Partial Agonism
Xamoterol exerts its effects by binding to and selectively activating β1-adrenergic receptors, which are predominantly located on the surface of cardiac myocytes.[2] Unlike full agonists, such as norepinephrine, which elicit a maximal physiological response, xamoterol, as a partial agonist, produces a submaximal response even at saturating concentrations.[3] This intrinsic activity is approximately 43-50% of that of a full agonist.[1][4]
The binding of xamoterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[2] This interaction activates the associated stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[2][3] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5]
The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][6] Activated PKA phosphorylates several key intracellular proteins that regulate cardiac myocyte function, leading to both positive inotropic (increased contractility) and lusitropic (enhanced relaxation) effects.[2][3][7]
Key PKA-mediated Phosphorylation Events:
-
Phospholamban (PLN): Phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][2] This enhances the reuptake of calcium into the sarcoplasmic reticulum, leading to faster myocardial relaxation.[2]
-
Troponin I (TnI): PKA-mediated phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to more rapid relaxation.[1][7]
-
L-type Calcium Channels: Phosphorylation of these channels increases their probability of opening, leading to a greater influx of calcium into the cell during depolarization. This increased availability of intracellular calcium enhances the force of myocardial contraction.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinity, intrinsic activity, and functional effects of xamoterol.
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (Ki) | |||
| β1-Adrenergic Receptor | 118.3 nM | Radioligand binding assay with [125I]Pindolol | [8] |
| β1-Adrenergic Receptor | 18-fold higher affinity than for β2-adrenoceptors | Radioligand binding assay with --INVALID-LINK---bisoprolol in feline ventricular myocardium | [9] |
| β1-Adrenergic Receptor | 30-fold higher affinity than for β2-adrenoceptors | Antagonism of (-)-norepinephrine effects in human ventricular membranes | [9] |
| Functional Activity (EC50) | |||
| cAMP Generation | 80 nM | Neonatal rat cardiomyocyte cultures | [10] |
| Spontaneous Contraction | 4.67 nM | Isolated rat right atria | [10] |
| Heart Rate Increase | 3.2 µg/kg (in vivo) | Beagle dogs | [10] |
| Heart Rate Increase | 6 µg/kg (in vivo) | Rat model of spontaneous heart failure | [10] |
| Intrinsic Activity (α) | |||
| Relative to (-)-norepinephrine (Force) | 0.5 | Feline right ventricular papillary muscles | [9] |
| Relative to (-)-norepinephrine (Force) | 0.6 | Feline left atria | [9] |
| Relative to (-)-norepinephrine (Sinoatrial Rate) | 0.6 | Feline right atria | [9] |
| Relative to (-)-norepinephrine (Adenylyl Cyclase) | 0.1-0.2 | Feline ventricular membranes | [9] |
| Parameter | Baseline | Xamoterol (0.025 mg/kg IV) | Reference |
| Heart Rate (beats/min) | 61 ± 3 | 68 ± 3 | [11] |
| Systolic Blood Pressure (mm Hg) | 119 ± 3 | 138 ± 5 | [11] |
| Pre-ejection Period (msec) | 100 ± 4 | 76 ± 5 | [11] |
| Stroke Volume (ml) | 88 ± 6 | 104 ± 10 | [11] |
| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.6 | [11] |
| Velocity of Circumferential Fibre Shortening (circ/s) | 1.15 ± 0.06 | 1.50 ± 0.06 | [11] |
Signaling Pathways and Experimental Workflows
Xamoterol-Mediated β1-Adrenergic Signaling Cascade
Caption: Xamoterol-mediated β1-adrenergic receptor signaling cascade in cardiac myocytes.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
Workflow for Langendorff Isolated Heart Perfusion
Caption: Workflow for assessing the effects of xamoterol on isolated heart function.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of xamoterol's mechanism of action are provided below.
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of xamoterol for β1-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cardiac tissue (e.g., feline or human ventricle) is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the β-adrenergic receptors.[9]
-
Incubation: The prepared membranes are incubated with a specific radioligand for the β1-adrenergic receptor (e.g., --INVALID-LINK---bisoprolol) and varying concentrations of unlabeled xamoterol.[9]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of xamoterol that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Papillary Muscle Preparation for Contractility Studies
Objective: To assess the direct inotropic effects of xamoterol on cardiac muscle.
Methodology:
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of an animal model (e.g., feline) or from human myocardial tissue obtained during cardiac surgery.[9][12]
-
Mounting: The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and gassed with a mixture of 95% O2 and 5% CO2. One end of the muscle is fixed, and the other is attached to a force transducer.
-
Stimulation: The muscle is electrically stimulated at a fixed frequency to elicit isometric contractions.
-
Drug Administration: After a stabilization period, cumulative concentrations of xamoterol are added to the organ bath.
-
Data Acquisition and Analysis: The developed force of contraction is recorded. The effects of xamoterol are quantified by measuring the change in isometric force.[12]
Adenylyl Cyclase Activity Assay
Objective: To measure the effect of xamoterol on the production of cAMP.
Methodology:
-
Membrane Preparation: Crude membrane preparations from cardiac tissue are obtained as described for the radioligand binding assay.[9]
-
Assay Reaction: The membranes are incubated in a reaction mixture containing ATP, Mg2+, a cAMP-regenerating system, and the test compound (xamoterol).
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: The adenylyl cyclase activity is expressed as the amount of cAMP produced per unit of time per milligram of protein. The intrinsic activity of xamoterol is determined by comparing its maximal stimulation of adenylyl cyclase to that of a full agonist like isoproterenol.[9]
Conclusion
Xamoterol hemifumarate's mechanism of action in cardiac myocytes is centered on its selective partial agonism at the β1-adrenergic receptor. This property allows for a nuanced modulation of cardiac function, providing modest inotropic and lusitropic support at rest while attenuating excessive sympathetic stimulation during exertion. The downstream signaling cascade, involving the Gs protein, adenylyl cyclase, cAMP, and PKA, ultimately leads to the phosphorylation of key regulatory proteins that govern calcium handling and myofilament sensitivity. A thorough understanding of this intricate mechanism, supported by quantitative data and detailed experimental validation, is crucial for the continued exploration of partial agonists in the context of cardiovascular drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 4. Xamoterol - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 6. Subcellular Propagation of Cardiomyocyte β-Adrenergic Activation of Calcium Uptake Involves Internal β-Receptors and AKAP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of phospholamban and troponin I in beta-adrenergic-induced acceleration of cardiac relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of xamoterol in failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery and Development of Xamoterol (ICI 118,587): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Xamoterol (ICI 118,587), a selective β1-adrenoceptor partial agonist, emerged from a strategic research program at Imperial Chemical Industries (ICI) aimed at developing a novel therapeutic for mild to moderate heart failure.[1] The core concept was to create a molecule that could modulate the sympathetic nervous system's control over the heart. In heart failure, while initially a compensatory mechanism, prolonged sympathetic activation becomes detrimental.[1] Xamoterol was designed to provide modest cardiac stimulation at rest (low sympathetic tone) and act as a β-blocker during exercise (high sympathetic tone), thereby protecting the heart from excessive stimulation.[1][2] This dual action was intended to improve myocardial performance without the significant increases in heart rate and myocardial oxygen demand associated with full β-agonists.[1]
Mechanism of Action
Xamoterol functions as a partial agonist at the β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] Unlike a full agonist, which elicits a maximal biological response, a partial agonist produces a submaximal response even at full receptor occupancy.[3] This allows for a more controlled modulation of heart function.[3] By binding to β1-adrenoceptors, Xamoterol competitively inhibits the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, mitigating over-stimulation of the heart during periods of high sympathetic activity.[3] The drug has approximately 50% intrinsic sympathomimetic activity (ISA) and no significant activity at β2-adrenoceptors.[2][4]
Signaling Pathway
The mechanism of action of Xamoterol involves the activation of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade:
-
Receptor Binding and G-protein Activation: Xamoterol binds to the β1-adrenoceptor, causing a conformational change that activates the associated heterotrimeric Gs protein.[3]
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.[3]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3]
-
Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[3]
-
Physiological Response: Phosphorylation of L-type calcium channels increases calcium influx, enhancing myocardial contractility. Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), promoting calcium reuptake into the sarcoplasmic reticulum and improving myocardial relaxation (diastolic function).[3]
References
Xamoterol Hemifumarate: A Technical Guide to a Selective β1-Adrenoceptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist with a distinctive pharmacological profile.[1][2][3] It exhibits approximately 50% of the intrinsic sympathomimetic activity (ISA) of a full agonist, allowing it to function as a cardiac stimulant under conditions of low sympathetic tone (e.g., at rest) and as a β-blocker during high sympathetic activity (e.g., during exercise).[2][4][5] This dual action has positioned it as a subject of significant interest in the management of cardiovascular conditions, particularly mild to moderate heart failure.[6][7][8] This technical guide provides an in-depth examination of Xamoterol's mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a summary of its clinical implications.
Mechanism of Action
Xamoterol exerts its effects by binding selectively to β1-adrenoceptors, which are predominantly located in the heart.[1] Its classification as a "partial agonist" is central to its function. Unlike a full agonist (e.g., norepinephrine), which elicits a maximal response upon binding, Xamoterol produces a submaximal response.[3][4]
The β1-Adrenergic Signaling Cascade
Binding of an agonist to the β1-adrenoceptor, a G-protein coupled receptor (GPCR), activates the associated stimulatory G-protein (Gs).[1] This initiates a signaling cascade:
-
Adenylyl Cyclase Activation : The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[1][3]
-
Protein Kinase A (PKA) Activation : The resulting increase in intracellular cAMP activates Protein Kinase A (PKA).[1][3]
-
Phosphorylation of Key Proteins : PKA phosphorylates several intracellular proteins that modulate cardiac function:
-
L-type Calcium Channels : Phosphorylation increases calcium influx, enhancing myocardial contractility (positive inotropic effect).[1][9]
-
Phospholamban : Phosphorylation removes its inhibitory effect on SERCA2a, accelerating calcium reuptake into the sarcoplasmic reticulum and promoting faster myocardial relaxation (lusitropic effect).[1]
-
Troponin I : Phosphorylation decreases myofilament sensitivity to calcium, also contributing to faster relaxation.[9]
-
As a partial agonist, Xamoterol triggers this same pathway but with lower efficacy than full agonists, resulting in a more moderate physiological response.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Xamoterol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Deep Dive into the Intrinsic Sympathomimetic Activity of Xamoterol Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xamoterol (B1682282) hemifumarate, a selective β1-adrenoceptor partial agonist, exhibits significant intrinsic sympathomimetic activity (ISA). This unique pharmacological profile allows it to modulate cardiac function by providing sympathomimetic support at rest and acting as a functional antagonist during periods of high sympathetic tone. This dual action has been extensively studied for its therapeutic potential, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the quantitative pharmacology of xamoterol, details the experimental protocols used to characterize its ISA, and visualizes the underlying molecular and functional mechanisms.
Mechanism of Action: A Tale of Partial Agonism
Xamoterol's therapeutic effects are rooted in its partial agonism at the β1-adrenoceptors, which are predominantly located in the heart. Unlike full agonists that elicit a maximal response, or antagonists that block the receptor, xamoterol produces a submaximal response upon binding.[1][2][3] This intrinsic activity is approximately 50% of that of a full agonist.[2] Consequently, in states of low catecholamine levels, such as at rest, xamoterol provides a moderate increase in heart rate and contractility.[4][5] Conversely, during exercise or stress, when endogenous catecholamines are high, xamoterol competes for receptor binding, thereby attenuating an excessive sympathetic response.[5][6]
The molecular cascade initiated by xamoterol binding to the β1-adrenoceptor involves the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1] This leads to the activation of protein kinase A (PKA), which phosphorylates key intracellular proteins to enhance myocardial contractility and relaxation.[1]
Quantitative Pharmacology of Xamoterol
The affinity and activity of xamoterol at β-adrenoceptors have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity of Xamoterol
| Receptor Subtype | Ligand | Binding Affinity (Kd/pA2) | Experimental System |
| Human β1-Adrenergic Receptor | Xamoterol | 81.28 nM (pKd = 7.09) | Whole-cell [3H]-CGP 12177 displacement assay in CHO-K1 cells |
| Feline Ventricular β1-Adrenoceptor | Xamoterol | 18-fold higher affinity than for β2-adrenoceptors | Radioligand binding assay with --INVALID-LINK---bisoprolol |
| Human Ventricular β1-Adrenoceptor | Xamoterol | 30-fold higher affinity than for β2-adrenoceptors | Antagonism of (-)-norepinephrine effects |
| β1-Adrenoceptors | Xamoterol hemifumarate | pA2: 7.4 - 7.8 | Not specified |
| β2-Adrenoceptors | This compound | pA2: 5.2 - 6.2 | Not specified |
Data sourced from multiple studies.[7][8]
Table 2: Intrinsic Activity of Xamoterol
| Tissue/System | Parameter | Intrinsic Activity (relative to (-)-norepinephrine) |
| Feline Right Ventricular Papillary Muscles | Force | 0.5 |
| Feline Left Atria | Force | 0.6 |
| Feline Right Atria | Sinoatrial Rate | 0.6 |
| Feline Ventricular Membranes | Adenylate Cyclase Activity | 0.1 - 0.2 |
Source: Lemoine et al., 1989.[8]
Table 3: Hemodynamic Effects of Xamoterol in Healthy Volunteers (At Rest)
| Parameter | Baseline (Placebo) | Xamoterol (0.025 mg/kg IV) |
| Heart Rate (beats/min) | 61 ± 3 | 68 ± 3 |
| Systolic Blood Pressure (mm Hg) | 119 ± 3 | 138 ± 5 |
| Stroke Volume (ml) | 88 ± 6 | 104 ± 10 |
| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.6 |
| Velocity of Circumferential Fibre Shortening (circ/s) | 1.15 ± 0.06 | 1.50 ± 0.06 |
Source: van der Vring et al., 1987.[4]
Table 4: Clinical Efficacy of Xamoterol in Mild to Moderate Heart Failure
| Parameter | Placebo | Xamoterol (200 mg twice daily) |
| Improvement in Exercise Duration | +7% | +19% |
| Improvement in Exercise Capacity (vs. Placebo) | 18% | 37% |
| Improvement in Exercise Capacity (vs. Digoxin) | 17% | 33% (P < 0.05) |
Data from multicenter, double-blind, randomized, placebo-controlled studies.[9][10][11][12]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a typical whole-cell radioligand binding assay to determine the binding affinity of xamoterol for the human β1-adrenergic receptor.
Objective: To quantify the affinity of xamoterol for the human β1-adrenergic receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenergic receptor.
-
Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenergic antagonist).
-
Competitor Ligand: this compound.
-
Non-specific Binding Control: Propranolol (B1214883) (1–10 µM).
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HBSS).
Methodology:
-
Cell Culture: Culture CHO-K1 cells expressing the human β1-adrenoceptor in appropriate media and conditions (e.g., DMEM/F12, 37°C, 5% CO2).
-
Assay Preparation: Seed cells into 96-well plates and grow to confluence. On the day of the experiment, wash the cells with assay buffer.
-
Competition Binding:
-
Add increasing concentrations of xamoterol to the wells.
-
Immediately add a fixed concentration of [3H]-CGP 12177 (e.g., 0.5 nM) to all wells.
-
For determining non-specific binding, add a saturating concentration of propranolol to a separate set of wells.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the data using non-linear regression to determine the IC50 value of xamoterol. Convert the IC50 to a dissociation constant (Kd) using the Cheng-Prusoff equation.[7]
Clinical Trial Protocol for Assessing Efficacy in Heart Failure
This protocol outlines a typical multicenter, double-blind, randomized, parallel-group study to evaluate the clinical efficacy of xamoterol in patients with mild to moderate heart failure.
Objective: To determine the effect of xamoterol on exercise capacity and symptoms in patients with mild to moderate heart failure.
Patient Population:
-
Patients with a clinical diagnosis of mild to moderate heart failure (e.g., New York Heart Association [NYHA] class II-III).
-
Patients may be on stable doses of diuretics and/or digoxin.
Study Design:
-
Run-in Period: A single-blind placebo run-in period of 1-2 weeks to establish baseline measurements and ensure patient compliance.
-
Randomization: Randomly assign patients to receive either xamoterol (e.g., 200 mg twice daily) or a matching placebo.
-
Treatment Period: A double-blind treatment period of a specified duration (e.g., 3 months).
-
Assessments:
-
Primary Endpoint: Change in exercise duration as measured by a standardized progressive treadmill or bicycle ergometer exercise test.
-
Secondary Endpoints:
-
Changes in symptoms of heart failure (e.g., breathlessness, fatigue) assessed using visual analogue scales (VAS) or Likert scales.
-
Clinical signs of heart failure.
-
Quality of life assessments.
-
Adverse event monitoring.
-
-
-
Data Analysis: Compare the changes in primary and secondary endpoints between the xamoterol and placebo groups using appropriate statistical methods.[10][11][12]
Visualizing the Mechanisms
Signaling Pathway of Xamoterol
Caption: Signaling pathway of Xamoterol at the β1-adrenoceptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Conceptual Diagram: Partial Agonism of Xamoterol
References
- 1. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 2. Xamoterol - Wikipedia [en.wikipedia.org]
- 3. What is Xamoterol Fumarate used for? [synapse.patsnap.com]
- 4. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of xamoterol: a basis for modulation of the autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Dual Agonist-Antagonist Nature of Xamoterol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xamoterol (B1682282) is a selective β1-adrenoceptor partial agonist with significant intrinsic sympathomimetic activity (ISA). This unique pharmacological profile confers a dual agonist-antagonist action, dependent on the level of sympathetic tone. At rest, when sympathetic activity is low, xamoterol exhibits modest agonist effects, leading to a gentle increase in myocardial contractility and heart rate. Conversely, during periods of high sympathetic drive, such as exercise or stress, it acts as a competitive antagonist, attenuating the effects of endogenous catecholamines like norepinephrine. This document provides an in-depth technical overview of the molecular and physiological underpinnings of xamoterol's dual properties, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: β1-Adrenergic Receptor Partial Agonism
Xamoterol's therapeutic effects are mediated through its interaction with the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue. Unlike full agonists that elicit a maximal receptor response, or antagonists that block the receptor entirely, xamoterol, as a partial agonist, produces a submaximal response.[1] The degree of this response is quantified by its intrinsic sympathomimetic activity (ISA), which for xamoterol is approximately 43-50%.[1][2]
This partial agonism results in a modulatory effect on cardiac function:
-
Agonist Activity (Low Sympathetic Tone): In resting states, xamoterol provides a low level of β1-receptor stimulation, resulting in a modest increase in myocardial contractility and heart rate.[1]
-
Antagonist Activity (High Sympathetic Tone): During exercise or in states of heightened sympathetic activity, high concentrations of endogenous catecholamines compete with xamoterol for β1-receptor binding. Due to its lower intrinsic activity, xamoterol effectively acts as a competitive antagonist, shielding the heart from excessive stimulation.[1]
Quantitative Pharmacological Profile
The dual agonist-antagonist properties of xamoterol have been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacological and clinical data.
Table 1: In Vitro Receptor Binding and Functional Potency
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 118.3 nM | β1-Adrenergic Receptor | [3] |
| pA2 | 7.4 - 7.8 | β1-Adrenoceptors | [4] |
| pA2 | 5.2 - 6.2 | β2-Adrenoceptors | [4] |
| Intrinsic Activity (vs. Isoproterenol) | ~0.5 | β1-Adrenergic Receptor | [5] |
| EC50 (cAMP accumulation) | 50-200 nM | Cells expressing β1-AR | [5] |
Table 2: Hemodynamic Effects in Healthy Volunteers at Rest
| Parameter | Baseline (Mean ± SEM) | Post-Xamoterol (0.025 mg/kg IV) (Mean ± SEM) | Reference |
| Heart Rate (beats/min) | 61 ± 3 | 68 ± 3 | [6] |
| Systolic Blood Pressure (mmHg) | 119 ± 3 | 138 ± 5 | [6] |
| Stroke Volume (ml) | 88 ± 6 | 104 ± 10 | [6] |
| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.6 | [6] |
Table 3: Hemodynamic Effects in Patients with Mild to Moderate Heart Failure
| Parameter | Condition | Change with Xamoterol | Reference |
| Heart Rate | Rest | Decreased from 78 to 74 beats/min | [7] |
| Cardiac Index | Rest | Increased from 2.5 to 2.8 L/min/m² | [7] |
| Heart Rate Response | Exercise | Significantly attenuated | [8] |
| Stroke Volume | Exercise | Increased from 81 to 95 ml/beat | [8] |
| Exercise Duration | - | Increased by 19% (vs. 7% with placebo) | [9] |
Table 4: Clinical Trial Outcomes in Heart Failure
| Patient Population | Key Finding | Reference |
| Mild to Moderate Heart Failure (NYHA Class II-III) | Improved exercise capacity and symptoms. | [9][10] |
| Severe Heart Failure (NYHA Class III-IV) | Increased mortality (9.1% with xamoterol vs. 3.7% with placebo). | [11][12] |
Signaling Pathways and Visualizations
The binding of xamoterol to the β1-adrenergic receptor initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5]
Figure 1: Simplified β1-Adrenergic Receptor Signaling Pathway.
The dual agonist-antagonist effect can be conceptualized as a logical relationship dependent on sympathetic tone.
Figure 2: Logical Flow of Xamoterol's Dual Action.
Experimental Protocols
Characterizing the dual agonist-antagonist properties of xamoterol requires a combination of binding and functional assays.
Radioligand Binding Assay (for Affinity)
This protocol determines the binding affinity (Ki) of xamoterol for the β1-adrenergic receptor.
Figure 3: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and a range of concentrations of unlabeled xamoterol.
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of xamoterol. Determine the IC50 (the concentration of xamoterol that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[13]
cAMP Accumulation Assay (for Agonist Function)
This functional assay measures the ability of xamoterol to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Plate cells expressing the β1-adrenergic receptor (e.g., HEK293 or CHO cells) in a 96-well plate and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of xamoterol and a full agonist control (e.g., isoproterenol) in a suitable assay buffer.[3]
-
Cell Stimulation: Remove the culture medium and add an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. After a short pre-incubation, add the xamoterol serial dilutions or control compounds to the appropriate wells and incubate.[3][14]
-
cAMP Detection: Lyse the cells and quantify the amount of intracellular cAMP using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays).[14][15]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the compound concentration. Calculate the EC50 and Emax values for xamoterol. The intrinsic activity can be determined by comparing the Emax of xamoterol to that of the full agonist.[3][15]
In Vivo Model for Dual Activity (Demonstrative Protocol)
Anesthetized animal models can be used to demonstrate the dual agonist-antagonist effects of xamoterol on cardiovascular parameters.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., dog) and instrument for the measurement of heart rate, blood pressure, and cardiac output.
-
Baseline Measurement: Record baseline hemodynamic parameters.
-
Agonist Effect (Resting State): Administer an intravenous dose of xamoterol and record the changes in hemodynamic parameters to demonstrate its agonist effects at a low sympathetic tone. In dogs, xamoterol has been shown to increase LV dP/dt and aortic flow.[16]
-
Antagonist Effect (Simulated High Sympathetic Tone): After the effects of the initial xamoterol dose have stabilized, administer a bolus or infusion of a full β-agonist like isoproterenol (B85558).
-
Data Analysis: Compare the hemodynamic response to isoproterenol in the presence and absence of xamoterol. A significant attenuation of the isoproterenol-induced tachycardia and increase in contractility by xamoterol demonstrates its antagonist activity.[16]
Conclusion
Xamoterol's classification as a β1-selective partial agonist with significant intrinsic sympathomimetic activity provides a clear molecular basis for its dual agonist-antagonist properties. Its ability to provide modest cardiac support at rest while protecting the heart from excessive stimulation during exercise made it a promising therapeutic agent for mild to moderate heart failure. However, the adverse outcomes observed in patients with severe heart failure, where a higher sympathetic drive is prevalent and the antagonist effects may predominate to a detrimental degree, underscore the critical importance of understanding the physiological context in which such a drug is administered. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of compounds with nuanced, state-dependent mechanisms of action.
References
- 1. Effects of xamoterol on resting and exercise haemodynamics in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xamoterol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of xamoterol on resting and exercise haemodynamics in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The acute effects of intravenous xamoterol ('Corwin', I.C.I. 118, 587) on resting and exercise haemodynamics in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Xamoterol Hemifumarate: A Technical Guide to its Beta-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Dated: December 21, 2025
This technical guide provides a comprehensive analysis of the binding affinity of xamoterol (B1682282) hemifumarate for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Xamoterol is recognized as a selective β1-adrenergic receptor partial agonist.[1][2][3][4] This characteristic imparts a unique pharmacological profile, enabling it to act as a cardiac stimulant at rest and as a functional antagonist during periods of high sympathetic activity, such as exercise.[5][6] This document details the quantitative binding affinity, the experimental methodologies employed for its determination, and the intracellular signaling pathways modulated by xamoterol.
Quantitative Binding Affinity of Xamoterol
The selectivity of xamoterol for the β1-adrenergic receptor over the β2-adrenergic receptor has been quantified through various radioligand binding and functional assays. The data consistently demonstrates a significantly higher affinity for the β1 subtype.
Table 1: Xamoterol Binding Affinity and Selectivity
| Receptor Subtype | Ligand | Binding Affinity / Potency | Selectivity (β1 vs. β2) | Experimental System | Reference |
| β1-adrenoceptor | Xamoterol hemifumarate | pA2: 7.4 - 7.8 | ~100-fold | Not specified | |
| β2-adrenoceptor | This compound | pA2: 5.2 - 6.2 | Not specified | ||
| Feline Ventricular β1-adrenoceptor | Xamoterol | 18-fold higher affinity than for β2-adrenoceptors | 18-fold | Radioligand binding assay with --INVALID-LINK---bisoprolol | [5][7] |
| Human Ventricular β1-adrenoceptor | Xamoterol | 30-fold higher affinity than for β2-adrenoceptors | 30-fold | Antagonism of (-)-norepinephrine effects | [5][7] |
| Feline Ventricular β1-adrenoceptor (cyclase-coupled) | Xamoterol | 10-20-fold higher affinity than for cyclase-coupled β2-adrenoceptors | 10-20-fold | Adenylate cyclase activity assay | [7] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
The determination of xamoterol's binding affinity and functional selectivity relies on precise and reproducible experimental methodologies. The following sections describe the core protocols typically employed.
Radioligand Binding Assay
This assay is a standard method for quantifying the affinity of a ligand for a receptor.[6]
Objective: To determine the binding affinity (Ki) of a test compound like xamoterol for β1 and β2 adrenergic receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cells or tissues expressing human β1 or β2 adrenergic receptors.[6][8]
-
Radioligand: A high-affinity radiolabeled antagonist for the beta-adrenergic receptors, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.[6]
-
Competitor Ligand: Unlabeled xamoterol.[6]
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist like propranolol.[5][8]
-
Incubation Buffer: For example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[8]
-
Wash Buffer: Ice-cold binding buffer.[8]
-
Glass Fiber Filters: For separating bound from free radioligand.[6][8]
Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptors are homogenized, and the membrane fraction is isolated via centrifugation.[6][8]
-
Assay Setup: In a multi-well plate, the cell membranes are combined with a fixed concentration of the radioligand and varying concentrations of unlabeled xamoterol.[6]
-
Incubation: The mixture is incubated, for instance, at 25°C for 60 minutes, to allow the binding to reach equilibrium.[6]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[6]
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Radioligand Binding Assay Workflow
Signaling Pathways
Xamoterol, upon binding to β1-adrenergic receptors, primarily initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G-protein.[10][11] In contrast, β2-adrenergic receptors can couple to both Gs and Gi proteins, leading to more complex downstream signaling.[12]
Beta-1 Adrenergic Receptor Signaling
The activation of β1-adrenergic receptors by an agonist like xamoterol leads to the activation of a Gs protein.[10] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10][11] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as increased cardiac contractility.[9][10]
References
- 1. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xamoterol - Wikipedia [en.wikipedia.org]
- 3. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
Xamoterol Hemifumarate: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and laboratory protocols for Xamoterol hemifumarate. This information is intended to support researchers and drug development professionals in their work with this selective β1-adrenergic receptor partial agonist.
Core Chemical and Physical Data
This compound is the hemifumarate salt of Xamoterol. The structure consists of two molecules of Xamoterol for every one molecule of fumaric acid.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₅N₃O₅ • 0.5C₄H₄O₄ | [1][2] |
| Molecular Weight | 397.43 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 73210-73-8 | [1][2][3] |
| Solubility | Water: ≥25.9 mg/mL (approx. 65 mM), DMSO: ~100 mM | [2][3][4] |
Mechanism of Action: β1-Adrenergic Receptor Partial Agonism
Xamoterol is a selective partial agonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[1][5] Its mechanism of action is characterized by intrinsic sympathomimetic activity (ISA), meaning it can produce a submaximal response at the β1-receptor.[5] This dual functionality allows Xamoterol to act as a cardiac stimulant under conditions of low sympathetic tone (e.g., at rest) and as a β-blocker when sympathetic activity is high.[5]
The signaling cascade initiated by Xamoterol binding to the β1-adrenergic receptor involves the activation of a stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][5] As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets such as L-type calcium channels and phospholamban.[4] This phosphorylation leads to an increase in intracellular calcium levels, resulting in enhanced cardiac contractility and heart rate.[4][5]
References
- 1. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. soeagra.com [soeagra.com]
- 4. docs.bvsalud.org [docs.bvsalud.org]
- 5. wjpsronline.com [wjpsronline.com]
An In-depth Technical Guide to Purity Standards for Xamoterol Hemifumarate in Scientific Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurities associated with Xamoterol hemifumarate for use in scientific research. Given the absence of a dedicated public monograph in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP), this document synthesizes data from commercial suppliers, general regulatory guidelines, and analytical principles for related compounds to establish a framework for quality assessment.
Introduction to Xamoterol
Xamoterol is a selective β1-adrenoceptor partial agonist.[1] Its mechanism of action involves binding to β1-adrenergic receptors, predominantly found in cardiac tissue, leading to a submaximal activation compared to full agonists.[1] This interaction stimulates the Gs protein-adenylate cyclase signaling cascade, increasing intracellular cyclic AMP (cAMP) and activating Protein Kinase A (PKA).[1] PKA then phosphorylates various proteins within cardiac muscle cells, modulating myocardial contractility and heart rate.[1] In research settings, the purity of this compound is paramount to ensure that observed biological effects are attributable to the compound itself and not to contaminants.
Purity Specifications
Table 1: Summary of Commercially Available this compound Purity
| Supplier | Purity Specification (by HPLC) |
| Tocris Bioscience | ≥97%[2] |
| Cayman Chemical | ≥98%[3] |
| ApexBio | ≥98% |
| TargetMol | 99.79% |
Note: The purity values provided by suppliers are for specific batches and are intended for research use only. For drug development, more stringent criteria and in-house validated methods are required.
Identification and Control of Impurities
Impurities in an active pharmaceutical ingredient (API) can arise from the synthesis process (process-related impurities) or from the degradation of the API over time (degradation products).[4] The International Council for Harmonisation (ICH) guidelines mandate that impurities present above a certain threshold (typically ≥0.1%) should be identified and characterized.[5]
Potential Process-Related Impurities
Without a disclosed synthesis route from a manufacturer, potential impurities must be inferred from common synthetic pathways for aryloxypropanolamine β-blockers. A general synthesis might involve the reaction of a protected p-hydroxyphenol derivative with epichlorohydrin, followed by reaction with a protected aminoethylmorpholine carboxamide intermediate.
Potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Chemical building blocks that did not fully react to form the final molecule.
-
By-products: Formed from side reactions, such as the formation of regioisomers or dimers.
-
Reagents and Solvents: Residual chemicals used during the synthesis and purification steps.
Degradation Products
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[6] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[7]
Common Forced Degradation Conditions:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to dry heat (e.g., 60-80°C).
-
Photodegradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.
Xamoterol, containing ester-like and ether linkages, may be susceptible to hydrolysis under acidic or basic conditions. The phenol (B47542) and secondary amine groups could be prone to oxidation.[8]
Experimental Protocols
Proposed Stability-Indicating HPLC Method for Purity Determination
As no official method is published, the following protocol is a proposed starting point for the development and validation of a stability-indicating HPLC method for this compound, based on methods for structurally related compounds like Formoterol (B127741).[9][10]
Table 2: Proposed HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 20-50 mM potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate, pH adjusted to 3.0-5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A starting point could be a 65:35 (v/v) ratio of buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of approximately 225 nm or 289 nm.[3] |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable diluent to a concentration of approximately 0.1-1.0 mg/mL. |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid: Add an equal volume of 0.2 M HCl to the stock solution. Heat at 60-80°C for a defined period (e.g., 2, 4, 8 hours).
-
Base: Add an equal volume of 0.2 M NaOH to the stock solution. Keep at room temperature or heat gently for a defined period.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature for a defined period.
-
Thermal: Store the solid powder and a solution in a temperature-controlled oven at 80°C.
-
Photo: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Neutralization & Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent drug to ensure that significant degradation products are formed without being excessive.[11]
Visualizations
Signaling Pathway of Xamoterol
Caption: β1-Adrenergic receptor signaling cascade initiated by Xamoterol.
Analytical Workflow for Purity Assessment
Caption: Workflow for HPLC-based purity analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpaonline.com [ajpaonline.com]
- 11. DSpace [bradscholars.brad.ac.uk]
Methodological & Application
Application Notes and Protocols for Xamoterol Hemifumarate in In Vitro Cardiomyocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) is a selective β1-adrenoceptor partial agonist.[1][2][3][4][5][6][7] It possesses intrinsic sympathomimetic activity (ISA), enabling it to function as a cardiac stimulant under conditions of low sympathetic tone and as a β-blocker during periods of high sympathetic activity.[1][7] This dual activity makes it a molecule of interest for investigating cardiac function and pathophysiology. These application notes provide detailed protocols for the use of xamoterol hemifumarate in in vitro studies with primary and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Mechanism of Action
Xamoterol selectively binds to β1-adrenergic receptors on the surface of cardiomyocytes. This interaction activates the associated Gs protein, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[1][2][7] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates key downstream targets, including L-type calcium channels and phospholamban, leading to modulated heart rate and contractility.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for xamoterol from various in vitro and preclinical studies.
| Parameter | Value | Species/Model | Source(s) |
| Receptor Affinity | |||
| β1-adrenoceptor (pA2) | 7.4 - 7.8 | Guinea-pig, Cat | [4][8] |
| β2-adrenoceptor (pA2) | 5.2 - 6.2 | Guinea-pig | [4][8] |
| Intrinsic Activity | |||
| (vs. Isoprenaline = 1) | < 0.55 | Guinea-pig, Rat, Cat atria | [8] |
| Effective In Vitro Concentrations | |||
| Isometric Force (Inotropy) | 0.0001 - 100 µmol/L | Failing human papillary muscle | [1][9] |
| Beating Frequency | ~1 µM | Human iPSC-CMs | [10] |
| Solubility | |||
| Water | Up to 50 mM | N/A | [4][11] |
| DMSO | Up to 100 mM | N/A | [4][11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular signaling pathway of xamoterol and a general experimental workflow for its application in in vitro cardiomyocyte studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: ~397.43 g/mol )[4]
-
Sterile, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this is approximately 3.97 mg per 1 mL of DMSO.[11]
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[11]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[11]
Note: For experiments requiring aqueous solutions, this compound is soluble in water up to 50 mM.[4][11] Consider using a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) for buffers where solubility is limited.[11]
Protocol 2: General Culture of hiPSC-Cardiomyocytes for Assay
This protocol provides a general guideline for thawing and culturing commercially available hiPSC-CMs for subsequent drug screening assays. Always refer to the manufacturer's specific instructions.
Materials:
-
Cryopreserved hiPSC-cardiomyocytes
-
Manufacturer-recommended plating and maintenance media
-
Culture vessels (e.g., 96-well plates), coated with an appropriate extracellular matrix (e.g., Matrigel or Fibronectin)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Pre-coat culture vessels according to the matrix manufacturer's protocol.
-
Rapidly thaw the vial of cryopreserved hiPSC-CMs in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Centrifuge the cells as per the manufacturer's recommendation and resuspend the pellet in fresh plating medium.
-
Plate the cells onto the pre-coated culture vessels at the recommended density.
-
Culture the cells in a humidified incubator, performing media changes with maintenance medium every 2-3 days.
-
Allow the cells to form a confluent, spontaneously beating monolayer and mature for at least 7-14 days before initiating drug studies to ensure stable and reproducible results.[12]
Protocol 3: Calcium Transient Assay
This protocol outlines the measurement of intracellular calcium fluxes using a fluorescent indicator like Fluo-4 AM.[13][14]
Materials:
-
Cultured cardiomyocytes in black-walled, clear-bottom microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Xamoterol working solutions
-
Fluorescence plate reader or high-speed imaging system equipped for live-cell imaging at 37°C
Procedure:
-
Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS to the desired final concentration (e.g., 1-5 µM Fluo-4 AM).
-
Aspirate the culture medium from the cells and wash gently with pre-warmed HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.[12]
-
After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye. Add fresh, pre-warmed HBSS or culture medium to each well.
-
Acquire a baseline recording of calcium transients for 1-2 minutes using the imaging system or plate reader.
-
Add the xamoterol working solutions and appropriate vehicle controls to the wells.
-
Immediately begin recording the post-treatment calcium transients for a defined period (e.g., 15-30 minutes).
-
Analyze the data to determine parameters such as peak frequency, amplitude, and decay kinetics.[15]
Protocol 4: Contractility and Electrophysiology Assays
A. Contractility Assessment (Video Microscopy)
-
Culture hiPSC-CMs on standard culture plates.
-
Use a high-speed video camera attached to a microscope to record the beating monolayer.
-
Acquire baseline video recordings.
-
Add xamoterol and record the contractile response.
-
Use motion-tracking software to analyze the videos and quantify parameters such as contraction/relaxation velocity and beat rate.[13]
B. Electrophysiology (Microelectrode Array - MEA)
-
Plate hiPSC-CMs on MEA plates and culture until a stable, beating syncytium is formed.
-
Record baseline extracellular field potentials from the electrodes in each well. Field Potential Duration (FPD) is a key parameter.
-
Apply a range of xamoterol concentrations to the wells.
-
Record the changes in field potentials over time.
-
Analyze the data for changes in beat rate, FPD, and arrhythmogenic events. Isoproterenol (B85558) can be used as a positive control for β-adrenergic stimulation.[16]
Troubleshooting
-
Low Agonist Response: Ensure the cardiomyocyte culture is mature and expresses sufficient β1-adrenoceptors. Use a positive control like isoproterenol to confirm assay functionality. Pre-treatment with a phosphodiesterase inhibitor (e.g., IBMX) can amplify the cAMP signal in specific endpoint assays.[7]
-
Paradoxical (Antagonist) Effects: In models of heart failure or high basal sympathetic tone (simulated with catecholamines), xamoterol may exhibit antagonist effects, reducing contractility or beat rate.[9] This is consistent with its mechanism as a partial agonist.
-
High Variability: Ensure consistent cell plating density, culture age, and assay conditions (temperature, buffer composition). For hiPSC-CMs, batch-to-batch variability can be a factor; characterize each batch thoroughly.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell models and experimental setup.
References
- 1. Frontiers | Human induced pluripotent stem cell-derived cardiomyocytes for disease modeling and drug discovery [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Human iPSC-derived cardiomyocytes and tissue engineering strategies for disease modeling and drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved protocol for primary culture of cardiomyocyte from neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of hiPSC as a Drug Tester Via Mimicking a Personalized Mini Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nexel.co.kr [nexel.co.kr]
- 13. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ncardia.com [ncardia.com]
- 16. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterization of β1-Adrenergic Receptor Partial Agonism using a cAMP Accumulation Assay with Xamoterol Hemifumarate
Introduction
Xamoterol (B1682282) is a selective partial agonist for the β1-adrenergic receptor, a class of Gs protein-coupled receptors (GPCRs) predominantly found in cardiac tissue.[1] Unlike full agonists which elicit a maximal receptor response, partial agonists produce a submaximal response, even at saturating concentrations.[2] This property allows Xamoterol to exhibit a dual modulatory effect: at rest or in states of low sympathetic activity, it acts as an agonist, providing a modest increase in heart rate and myocardial contractility.[2] Conversely, in the presence of high levels of endogenous catecholamines (e.g., during exercise), it competes with these full agonists for receptor binding, thereby acting as an antagonist and preventing excessive cardiac stimulation.[1]
The primary signaling pathway activated by β1-adrenoceptor stimulation involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Therefore, measuring the accumulation of intracellular cAMP is a direct functional readout of β1-adrenergic receptor activation. This application note provides a detailed protocol for a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP accumulation assay to characterize the partial agonist activity of Xamoterol hemifumarate. The protocol includes a direct comparison with the full agonist, Isoproterenol.
Signaling Pathway of a Gs-Coupled Receptor
Caption: β1-Adrenergic Receptor Signaling Pathway.
Data Presentation
The partial agonist nature of Xamoterol is evident when its maximal effect (Emax) is compared to that of a full agonist like Isoproterenol. The potency of each compound is determined by its half-maximal effective concentration (EC50).
| Compound | Agonist Type | EC50 (cAMP Accumulation) | Intrinsic Activity (vs. Isoproterenol) |
| Xamoterol | Partial Agonist | 50 - 200 nM[3] | ~0.5 - 0.65[3][4] |
| Isoproterenol | Full Agonist | 1 - 10 nM | 1.0 |
| Note: The exact EC50 and Emax values are highly dependent on the specific experimental conditions, including the cell line, receptor expression level, and assay format. The values presented are typical ranges observed in various in vitro systems. |
Experimental Protocols
This protocol describes the measurement of intracellular cAMP levels in response to Xamoterol and Isoproterenol in a recombinant cell line expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells). A TR-FRET-based assay, such as HTRF® or LANCE® Ultra, is recommended for its sensitivity and homogenous format.
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human β1-adrenergic receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
Assay Plate: 96-well or 384-well solid white, low-volume tissue culture plates.
-
Reagents:
-
This compound
-
Isoproterenol hydrochloride (full agonist control)
-
Propranolol hydrochloride (antagonist control, optional)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
TR-FRET cAMP Assay Kit (e.g., HTRF® cAMP Dynamic 2 Kit or LANCE® Ultra cAMP Kit)
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Plate reader capable of TR-FRET detection
-
Multichannel pipettes
-
Procedure
1. Cell Culture and Plating
-
Culture the β1-adrenergic receptor-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density. An optimal cell number should be determined empirically but typically ranges from 5,000 to 20,000 cells per well for a 96-well plate.
-
Dispense the cell suspension into the wells of the white assay plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Isoproterenol hydrochloride in sterile water or DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer (e.g., HBSS or PBS supplemented with 0.1% BSA and 0.5 mM IBMX) to create a range of concentrations. A typical 10-point dose-response curve might range from 1 pM to 10 µM.
-
Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).
-
Prepare a positive control of a high concentration of Isoproterenol (e.g., 1 µM).
3. cAMP Accumulation Assay
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of pre-warmed PBS or HBSS.
-
Add 50 µL of assay buffer containing the PDE inhibitor (IBMX) to each well and incubate for 15-30 minutes at 37°C to inhibit cAMP degradation.
-
Add 50 µL of the prepared compound dilutions (Xamoterol, Isoproterenol, or vehicle) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes. The optimal incubation time should be determined empirically.
-
Following the stimulation, lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen TR-FRET assay kit. This typically involves the sequential addition of the cAMP-d2 (or equivalent acceptor) and the anti-cAMP cryptate (or equivalent donor).
-
Incubate the plate at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.
4. Data Acquisition and Analysis
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (typically 665 nm and 620 nm).
-
Calculate the ratio of the fluorescence intensities (665 nm / 620 nm) for each well.
-
Normalize the data. The response in the vehicle-treated wells can be set as 0%, and the response to a saturating concentration of the full agonist Isoproterenol can be set as 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values for both Xamoterol and Isoproterenol.
-
The intrinsic activity of Xamoterol is calculated as the ratio of its Emax to the Emax of Isoproterenol.
Experimental Workflow
Caption: cAMP Accumulation Assay Workflow.
References
Application Notes and Protocols: Beta-arrestin Recruitment Assay Using Xamoterol Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern therapeutic drugs. Upon activation by a ligand, GPCRs can signal through two primary pathways: the canonical G-protein-mediated pathway and the β-arrestin-mediated pathway. The discovery of "biased agonism," where a ligand preferentially activates one pathway over the other, has opened new avenues for designing drugs with improved therapeutic efficacy and reduced side effects.[1][2] The β-arrestin recruitment assay is a critical tool for identifying and characterizing such biased ligands.[3][4]
This document provides a detailed protocol for a β-arrestin recruitment assay using Xamoterol hemifumarate, a selective β1-adrenoceptor partial agonist.[5] Notably, Xamoterol has been identified as a G-protein biased agonist, demonstrating preferential activation of the G-protein pathway over β-arrestin recruitment.[6] This makes it an excellent tool compound for studying biased agonism and for validating β-arrestin recruitment assays.
Principle of the Assay
The β-arrestin recruitment assay is a cell-based method used to monitor the interaction between an activated GPCR and β-arrestin.[3] A common method for this is the enzyme fragment complementation (EFC) assay, such as the PathHunter® assay.[3][7] In this system, the GPCR of interest (e.g., β1-adrenergic receptor) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). When a ligand activates the GPCR, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[3]
Signaling Pathway Diagram
Caption: GPCR signaling pathways: G-protein vs. β-arrestin recruitment.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| β1-adrenergic receptor PathHunter® cells | DiscoverX | (Example: 93-0203C3) |
| This compound | Tocris Bioscience | (Example: 0950) |
| Isoproterenol hydrochloride (Full agonist control) | Sigma-Aldrich | (Example: I6504) |
| Atenolol (β1-selective antagonist control) | Sigma-Aldrich | (Example: A7655) |
| Cell Plating Reagent | DiscoverX | (As per cell line) |
| PathHunter® Detection Reagents | DiscoverX | (As per cell line) |
| 96-well white, clear-bottom tissue culture plates | Corning | (Example: 3610) |
| Phosphate-Buffered Saline (PBS) | Gibco | (Example: 10010023) |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | (Example: D2650) |
| CO2 Incubator | ||
| Luminometer |
Experimental Protocols
Cell Culture and Plating
-
Culture the β1-adrenergic receptor PathHunter® cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating medium at the recommended density (e.g., 10,000-20,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom tissue culture plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Isoproterenol hydrochloride (full agonist control) in sterile water.
-
Prepare a 10 mM stock solution of Atenolol (antagonist control) in sterile water.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for the dose-response curves. A typical final concentration range for Xamoterol and Isoproterenol would be from 10 µM down to 0.1 nM.
Agonist Dose-Response Assay
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the diluted compounds (Xamoterol, Isoproterenol, and a vehicle control) to the respective wells.
-
Incubate the plate for 60-90 minutes at 37°C.
Antagonist Mode (Optional)
-
To confirm the specificity of the β-arrestin recruitment, pre-incubate the cells with a β1-selective antagonist.
-
Add 25 µL of the antagonist (e.g., Atenolol) at a concentration known to inhibit the receptor (e.g., 10x its Ki value) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 25 µL of the agonist (Xamoterol or Isoproterenol) at its EC80 concentration and incubate for a further 60-90 minutes at 37°C.
Detection
-
Equilibrate the PathHunter® detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the recommended volume of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition and Analysis
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Normalize the data with the vehicle control as 0% and the maximal response of the full agonist (Isoproterenol) as 100%.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) values for each compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for the β-arrestin recruitment assay.
Data Presentation
The following table presents illustrative data for the β-arrestin recruitment assay comparing the partial agonist Xamoterol to the full agonist Isoproterenol.
| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Pathway Bias |
| Isoproterenol | 10 | 100% | Balanced |
| Xamoterol | 150 | 40% | G-protein Biased |
| Atenolol | No activity | 0% | Antagonist |
Note: The EC50 and Emax values are for illustrative purposes and may vary depending on the specific experimental conditions and cell line used.
Logical Relationship Diagram
Caption: Logical flow from experimental inputs to data interpretation.
Conclusion
The β-arrestin recruitment assay is a robust and sensitive method for characterizing ligand-induced GPCR activation. By using tool compounds like Xamoterol, researchers can effectively study the phenomenon of biased agonism. The detailed protocol and illustrative data provided in these application notes serve as a comprehensive guide for scientists in academic and industrial settings to investigate the nuanced pharmacology of GPCRs, ultimately aiding in the development of more targeted and effective therapeutics.
References
- 1. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Xamoterol Hemifumarate in HEK293 Cells Expressing β1-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol is a selective β1-adrenergic receptor (β1-AR) partial agonist.[1][2][3] This characteristic imparts a dual action: it provides a low level of cardiac stimulation at rest (agonist effect) and acts as a competitive antagonist during periods of high sympathetic activity, such as exercise.[1] Its intrinsic sympathomimetic activity (ISA) is approximately 43-50%.[1] Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line for studying the pharmacology of G protein-coupled receptors (GPCRs) due to their robust growth and high transfection efficiency. By transiently or stably expressing the human β1-adrenergic receptor, HEK293 cells provide an excellent in vitro model system to characterize the binding and functional activity of ligands like Xamoterol hemifumarate.
These application notes provide detailed protocols for the use of this compound in HEK293 cells expressing β1-AR, covering cell culture, receptor expression, and key functional assays.
Data Presentation
The pharmacological effects of this compound at the β1-adrenergic receptor can be quantified through radioligand binding and functional assays. Below is a summary of expected quantitative data.
Table 1: this compound Binding Affinity for β1-Adrenergic Receptors
| Parameter | Value | Description |
| pA2 | 7.4 - 7.8 | The negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response, indicating antagonist potency. |
| Ki | 10-50 nM | The inhibition constant, representing the concentration of Xamoterol required to occupy 50% of the β1-ARs in the presence of a radioligand. |
| Intrinsic Sympathomimetic Activity (ISA) | ~43-50% | The partial agonist activity of Xamoterol as a percentage of the maximal response induced by a full agonist like isoproterenol.[1] |
Table 2: Representative Functional Response of this compound in a cAMP Assay
| Parameter | This compound | Isoproterenol (Full Agonist) |
| EC50 | 50-200 nM | ~5-20 nM |
| Emax (% of Isoproterenol) | ~50% | 100% |
Note: The EC50 and Emax values for Xamoterol in the cAMP assay are illustrative and should be determined empirically by the researcher following the provided protocols. These representative values are based on the known intrinsic activity of Xamoterol.
Signaling Pathways and Experimental Workflows
β1-Adrenergic Receptor Signaling Pathway
The binding of an agonist to the β1-adrenergic receptor initiates a well-defined signaling cascade.
Caption: β1-Adrenergic Receptor Signaling Cascade.
Experimental Workflow for Characterizing Xamoterol
A typical workflow for assessing the pharmacological properties of Xamoterol in HEK293 cells expressing β1-AR involves several key steps.
Caption: Experimental workflow for Xamoterol characterization.
Logical Relationship of Partial Agonism
The dual agonist/antagonist behavior of a partial agonist like Xamoterol is dependent on the level of endogenous agonist present.
Caption: Concept of Xamoterol's partial agonism.
Experimental Protocols
HEK293 Cell Culture
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain HEK293 cells in T-75 flasks with supplemented DMEM.
-
Passage cells when they reach 80-90% confluency (typically every 2-3 days).
-
To passage, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
Transient Transfection of HEK293 Cells with β1-AR Plasmid
Materials:
-
HEK293 cells seeded in 6-well plates
-
Plasmid DNA encoding human β1-AR
-
Transfection reagent (e.g., Lipofectamine™ 3000 or PEI)
-
Serum-free medium (e.g., Opti-MEM™)
Protocol (per well of a 6-well plate):
-
One day before transfection, seed HEK293 cells at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute 2.5 µg of β1-AR plasmid DNA into 125 µL of serum-free medium in a sterile tube.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent into 125 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and diluted Lipofectamine™ 3000 (total volume ~250 µL). Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA-lipid complex dropwise to the well containing the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the assays.
Membrane Preparation for Radioligand Binding Assay
Materials:
-
Transfected HEK293 cells from a T-75 flask
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors)
-
Dounce homogenizer
-
High-speed centrifuge
Protocol:
-
Harvest transfected cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Store the membrane preparations in aliquots at -80°C.
Radioligand Binding Assay (Competitive Inhibition)
Materials:
-
β1-AR containing cell membranes
-
Radioligand (e.g., [3H]-CGP 12177)
-
This compound (unlabeled competitor)
-
Non-specific binding control (e.g., 10 µM Propranolol)
-
Assay Buffer
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Protocol:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Add 50 µL of Assay Buffer or varying concentrations of this compound.
-
For non-specific binding, add 50 µL of 10 µM Propranolol.
-
Add 150 µL of the membrane preparation (typically 10-20 µg of protein).
-
Initiate the binding reaction by adding 50 µL of the radioligand at a concentration near its Kd.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Materials:
-
HEK293 cells transiently expressing β1-AR, seeded in a 96-well plate
-
This compound
-
Isoproterenol (as a full agonist control)
-
Stimulation Buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
On the day of the assay, aspirate the growth medium and wash the cells once with PBS.
-
Add 50 µL of Stimulation Buffer to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of varying concentrations of this compound or Isoproterenol (prepared in Stimulation Buffer) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., plate reader for fluorescence or luminescence).
-
Generate dose-response curves and determine the EC50 and Emax values for both Xamoterol and Isoproterenol. The intrinsic activity of Xamoterol is calculated as (Emax of Xamoterol / Emax of Isoproterenol) x 100%.
References
Application Notes and Protocols for Studying the Effects of Xamoterol Hemifumarate in CHO-K1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) hemifumarate is a selective β1-adrenergic receptor partial agonist.[1][2] Its unique pharmacological profile, acting as a cardiac stimulant at rest and functionally as an antagonist during high sympathetic activity, makes it a compound of significant interest in cardiovascular research.[3][4] Chinese Hamster Ovary (CHO-K1) cells are a robust and widely used mammalian expression system for studying the function of recombinant G-protein coupled receptors (GPCRs), including the β1-adrenergic receptor.[1][5] This document provides detailed application notes and protocols for utilizing CHO-K1 cells to characterize the effects of Xamoterol hemifumarate.
Data Presentation
Quantitative Binding and Functional Parameters of Xamoterol
The following tables summarize the binding affinity and functional potency of Xamoterol at β-adrenergic receptors as determined in studies utilizing CHO-K1 cells or other relevant systems.
Table 1: Xamoterol Binding Affinity Data [1][6][7]
| Parameter | Receptor Subtype | Value | Experimental System | Radioligand | Reference |
| pKd | Human β1-Adrenergic Receptor | 7.09 | CHO-K1 cells expressing human β1-adrenoceptor | [3H]-CGP 12177 | [1] |
| Kd | Human β1-Adrenergic Receptor | 81.28 nM | CHO-K1 cells expressing human β1-adrenoceptor | [3H]-CGP 12177 | [1] |
| pA2 | β1-Adrenoceptors | 7.4 - 7.8 | Various in vitro preparations | - | [7] |
| pA2 | β2-Adrenoceptors | 5.2 - 6.2 | Various in vitro preparations | - | [7] |
| pKD | Guinea-pig left atrial β1-adrenoceptors | 7.25 | Membrane preparations | [125I]-iodocyanopindolol | [7] |
| pKD | Guinea-pig uterine β2-adrenoceptors | 5.24 | Membrane preparations | [125I]-iodocyanopindolol | [7] |
Table 2: Xamoterol Functional Activity Data [3][8]
| Parameter | Description | Value | Experimental System | Reference |
| Intrinsic Sympathomimetic Activity (ISA) | Maximal response as a percentage of a full agonist (e.g., Isoproterenol) | ~43-50% | Not specified | [3] |
| cAMP Accumulation | Maximal response relative to Isoproterenol | Submaximal | HEK293 or CHO cells expressing human β1-adrenergic receptor | [8] |
Signaling Pathway
Xamoterol exerts its effects through the β1-adrenergic receptor, a Gs-protein coupled receptor.[3] Upon binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).[6][9]
Caption: β1-Adrenergic Receptor Signaling Cascade.
Experimental Protocols
Protocol 1: CHO-K1 Cell Culture
This protocol outlines the basic procedures for culturing CHO-K1 cells, including those stably expressing the human β1-adrenergic receptor.
Materials:
-
CHO-K1 cells (or CHO-K1 cells stably expressing the human β1-adrenergic receptor)
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[10][11] For stable cell lines, include the appropriate selection antibiotic (e.g., G418).[12]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Culture flasks (T-75)
-
Humidified incubator at 37°C with 5% CO2[10]
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of frozen cells in a 37°C water bath.[12][13]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh Growth Medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 1-3 minutes at 37°C, or until cells detach.[12]
-
Add 7-8 mL of Growth Medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:10 split) to a new flask containing fresh Growth Medium.
-
Incubate at 37°C with 5% CO2. Culture should be split 2-3 times per week.[12]
-
Caption: CHO-K1 Cell Culture and Subculturing Workflow.
Protocol 2: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Xamoterol for the β1-adrenergic receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
CHO-K1 cells stably expressing the human β1-adrenergic receptor[1]
-
Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenergic antagonist)[1]
-
Competitor Ligand: this compound
-
Non-specific Binding Control: Propranolol (10 µM)[1]
-
Assay Buffer: Serum-free F-12K medium with 2 mM L-glutamine[1]
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture cells in 96-well plates to near confluency.
-
-
Assay Setup:
-
Prepare serial dilutions of Xamoterol in Assay Buffer.
-
Prepare solutions for total binding (radioligand only) and non-specific binding (radioligand + excess propranolol).
-
Aspirate the culture medium from the cells.
-
-
Incubation:
-
Add the prepared solutions of radioligand, Xamoterol dilutions, and controls to the respective wells.
-
Incubate at 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Washing and Lysis:
-
Aspirate the assay solutions and wash the cell monolayers multiple times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells in each well with a suitable lysis buffer or scintillation fluid.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to determine specific binding.
-
Plot the specific binding as a function of the log concentration of Xamoterol.
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Radioligand Competition Binding Assay Workflow.
Protocol 3: cAMP Accumulation Assay
This protocol measures the ability of Xamoterol to stimulate the production of intracellular cAMP, providing a functional measure of its agonistic activity.
Materials:
-
CHO-K1 cells stably expressing the human β1-adrenergic receptor
-
Assay Medium: Serum-free F-12K medium
-
PDE inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation
-
This compound
-
Full agonist control: Isoproterenol
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)[8][10][12]
-
96-well or 384-well solid white tissue culture plates[8]
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.[12]
-
-
Assay Preparation:
-
Aspirate the growth medium.
-
Add Assay Medium containing a PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.[8]
-
-
Compound Addition:
-
Prepare serial dilutions of Xamoterol and Isoproterenol in Assay Medium.
-
Add the compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[8]
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer’s protocol for the chosen assay kit.[8]
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., luminometer or HTRF reader).
-
Plot the response as a function of the log concentration of the agonist.
-
Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Normalize the data to the maximal response of the full agonist, Isoproterenol, which is set to 100%.[8]
-
Troubleshooting
-
No or Low Response to Xamoterol:
-
Verify Receptor Expression: Confirm the expression of the β1-adrenergic receptor in your CHO-K1 cell line using techniques like qPCR, Western blot, or a saturation binding assay.[4]
-
Check Pathway Integrity: Use a full agonist like Isoproterenol as a positive control to ensure the Gs signaling pathway is functional.[4]
-
-
Unexpected Inhibitory Effect:
-
Basal Activity: CHO-K1 cells may have some level of basal β-adrenergic signaling. As a partial agonist, Xamoterol can act as a competitive antagonist in the presence of endogenous or exogenous full agonists. Ensure media and buffers are free from other adrenergic agonists.[4]
-
Receptor Desensitization: Minimize pre-incubation times with Xamoterol to avoid receptor desensitization or downregulation.[4]
-
By following these protocols, researchers can effectively utilize CHO-K1 cells as a model system to investigate the binding characteristics and functional effects of this compound on the β1-adrenergic receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Xamoterol | C16H25N3O5 | CID 155774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. genscript.com [genscript.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Preparing Stock Solutions of Xamoterol Hemifumarate in DMSO and Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of xamoterol (B1682282) hemifumarate stock solutions using dimethyl sulfoxide (B87167) (DMSO) and water. This document includes quantitative solubility data, step-by-step experimental procedures, and diagrams of the relevant signaling pathway and experimental workflow to ensure accurate and reproducible results in a laboratory setting.
Introduction to Xamoterol Hemifumarate
Xamoterol is a selective β1-adrenoceptor partial agonist.[1][2] This means it can moderately stimulate the β1-adrenergic receptors in the heart, leading to an increase in myocardial contractility, while also acting as an antagonist when sympathetic activity is high.[3] Its mechanism of action involves binding to β1-adrenergic receptors, which activates the associated Gs protein. This in turn stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, including L-type calcium channels, resulting in enhanced cardiac contractility.[4]
Quantitative Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. The compound exhibits good solubility in both DMSO and water.[4][5][6] While specific temperature dependencies are not extensively documented in publicly available literature, gentle warming is often recommended to facilitate dissolution, indicating a positive correlation between temperature and solubility.[4]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[4][5][6] | ~40 mg/mL[4] | A common solvent for creating high-concentration stock solutions of hydrophobic compounds. Sonication or gentle warming to 37°C can aid dissolution.[4] |
| Water | 50 mM[4][5][6] | ~20 mg/mL[4] | The solubility in aqueous solutions can be pH-dependent. Using a slightly acidic solution may enhance dissolution. Aqueous solutions are not recommended for long-term storage. |
Note: The molecular weight of this compound is approximately 397.43 g/mol , which may vary slightly between batches due to hydration. Calculations for preparing stock solutions should be based on the batch-specific molecular weight provided by the supplier.
Signaling Pathway of Xamoterol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass: Based on the batch-specific molecular weight (e.g., 397.43 g/mol ), calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.97 mg.[4]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolve in DMSO: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile, anhydrous DMSO.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved.[4]
-
Gentle warming (if necessary): If the compound does not dissolve completely, gentle warming in a 37°C water bath can be applied to aid dissolution.[4] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[4] DMSO solutions are generally stable for several months when stored properly.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter and appropriate acidic solution (e.g., HCl) (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass: As in the DMSO protocol, calculate the necessary mass of this compound for your desired volume and concentration.
-
Weigh the compound: Accurately weigh the this compound powder.
-
Dissolve in water: Transfer the powder to a sterile tube and add the required volume of sterile water.
-
Mix thoroughly: Vortex the solution vigorously.
-
Adjust pH (if necessary): If complete dissolution is not achieved, the solubility can be enhanced by slightly acidifying the solution.[4] Cautiously add a dilute acidic solution (e.g., 0.1 N HCl) dropwise while monitoring the pH until the compound dissolves.
-
Use immediately or store short-term: Aqueous stock solutions are not recommended for long-term storage. It is best to prepare them fresh before use. If short-term storage is necessary, store at 2-8°C for no more than 24 hours.
Experimental Workflow Diagram
Important Considerations
-
Purity of Reagents: Use high-purity this compound and sterile, anhydrous DMSO or high-purity water to avoid contamination and degradation.
-
Cell-Based Assays: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%, with ≤ 0.1% being ideal) to prevent cellular toxicity.[4]
-
Stability: DMSO stock solutions of this compound are stable for extended periods when stored at -80°C. Aqueous solutions are less stable and should be prepared fresh.
-
Safety: Handle this compound and DMSO with appropriate personal protective equipment (PPE) in a well-ventilated area. Review the Safety Data Sheet (SDS) before use.
References
- 1. Xamoterol | C16H25N3O5 | CID 155774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Long-Term Stability of Xamoterol Hemifumarate Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the long-term stability of Xamoterol (B1682282) hemifumarate solutions intended for experimental use. This document outlines the mechanism of action of Xamoterol, protocols for solution preparation, and detailed methodologies for conducting stability studies to ensure the integrity and reliability of experimental results.
Introduction to Xamoterol
Xamoterol is a selective β1-adrenoceptor partial agonist.[1] This means it can moderately stimulate the β1-adrenergic receptors in the heart, leading to an increase in myocardial contractility, while also acting as an antagonist when sympathetic activity is high (e.g., during stress or exercise).[1] Its partial agonist nature is intended to prevent the overstimulation that can be seen with full agonists.[1] The therapeutic rationale for Xamoterol has been to enhance myocardial contractility and cardiac output at rest without inducing excessive tachycardia or increasing myocardial oxygen demand during exercise. Clinical studies have demonstrated that the benefits of Xamoterol in patients with mild to moderate heart failure are maintained for at least a year, and in some cases up to 18 months.[2][3]
Mechanism of Action and Signaling Pathway
Xamoterol exerts its effects by binding to β1-adrenergic receptors, which are G-protein coupled receptors on the surface of cardiac myocytes.[4] This binding activates the associated stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates key intracellular proteins, leading to increased myocardial contractility and a faster rate of relaxation.[4]
Preparation of Xamoterol Hemifumarate Solutions
The stability of this compound solutions begins with proper preparation and storage. It is highly recommended to prepare solutions fresh before each administration, especially for long-term studies.
3.1. Solubility Data
| Solvent | Maximum Concentration (mM) |
| Water | 50 |
| DMSO | 100 |
3.2. Protocol 1: Preparation of a 10 mM Xamoterol Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.
3.3. Protocol 2: Preparation of an Aqueous Xamoterol Solution for In Vivo Studies
This protocol is a starting point for preparing solutions for animal administration.
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile container
-
0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the powder in sterile water to the desired concentration (up to 50 mM).
-
For parenteral administration, it is crucial to ensure sterility. Pass the solution through a 0.22 µm syringe filter into a sterile container.[1]
-
For oral administration, sterile filtration is not strictly required, but good hygiene practices should be followed to prevent contamination.[1]
-
It is recommended to prepare aqueous solutions fresh before each use to minimize degradation.
Long-Term Stability Testing Protocol
This section provides a framework for conducting a comprehensive long-term stability study of this compound solutions. The goal is to assess how the quality of the solution varies over time under the influence of environmental factors such as temperature, humidity, and light.
4.1. Experimental Design
A robust stability study should evaluate the solution under various conditions. The following workflow outlines the key steps.
4.2. Forced Degradation (Stress Testing)
Before initiating a long-term study, forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating capability of the analytical methods.[5]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then at 50-60°C if no degradation is observed.[5][6]
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then at 50-60°C if no degradation is observed.[5][6]
-
Oxidation: 3-6% H₂O₂ at room temperature.[6]
-
Thermal Degradation: 60-80°C.
-
Photodegradation: Expose the solution to a combination of UV and visible light, as per ICH Q1B guidelines.[5]
4.3. Analytical Methodology: Stability-Indicating HPLC Method
Recommended Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[7][9] The pH of the aqueous phase should be optimized for best separation.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Xamoterol.
-
Column Temperature: Ambient or controlled (e.g., 30-40°C).
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the forced degradation study, which should show that degradation product peaks are well-resolved from the parent Xamoterol peak.
4.4. Data Presentation and Evaluation
Quantitative data from the stability study should be collected and organized for easy comparison. The following tables are templates to be populated with experimental data.
Table 1: Physical Stability of this compound Solution
| Storage Condition | Time Point | Appearance | pH |
| Initial (T=0) | 0 Months | Clear, colorless | 6.5 |
| 5°C ± 3°C | 1 Month | ||
| 3 Months | |||
| 6 Months | |||
| 12 Months | |||
| 25°C ± 2°C | 1 Month | ||
| 3 Months | |||
| 6 Months | |||
| 12 Months | |||
| 40°C ± 2°C / 75% RH | 1 Month | ||
| 3 Months | |||
| 6 Months |
Table 2: Chemical Stability of this compound Solution by HPLC
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| Initial (T=0) | 0 Months | 100.0 | <0.1 |
| 5°C ± 3°C | 1 Month | ||
| 3 Months | |||
| 6 Months | |||
| 12 Months | |||
| 25°C ± 2°C | 1 Month | ||
| 3 Months | |||
| 6 Months | |||
| 12 Months | |||
| 40°C ± 2°C / 75% RH | 1 Month | ||
| 3 Months | |||
| 6 Months |
4.5. Functional Stability Assessment (Optional)
To ensure the biological activity of Xamoterol is maintained over time, a functional assay can be performed at selected time points.
Protocol 3: cAMP Accumulation Assay
This assay measures the ability of the stored Xamoterol solution to stimulate the production of the second messenger cAMP, providing a functional measure of its agonistic activity.
Methodology:
-
Cell Culture: Plate cells expressing the β1-adrenergic receptor (e.g., CHO-K1 cells stably expressing the human β1-AR) in a multi-well plate.
-
Stimulation: Treat the cells with a range of concentrations of the stored Xamoterol solution for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the measured cAMP levels against the concentration of Xamoterol. Use a sigmoidal dose-response curve fit to determine the EC₅₀. Compare the EC₅₀ value to that obtained with a freshly prepared solution.
Conclusion and Recommendations
The long-term stability of this compound solutions is critical for the validity of research findings. Aqueous solutions are susceptible to degradation and should ideally be prepared fresh for each experiment. For stock solutions in DMSO, storage at -20°C or -80°C in single-use aliquots is recommended to minimize degradation from freeze-thaw cycles and exposure to light.
Researchers should establish the stability of their specific solution formulation under their intended storage and use conditions by implementing a stability testing protocol as outlined in this document. The use of a validated, stability-indicating HPLC method is paramount for obtaining reliable data on the purity and concentration of Xamoterol over time.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term efficacy of xamoterol (a β1-adrenoceptor partial agonist) in patients with mild to moderate heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term studies with xamoterol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpaonline.com [ajpaonline.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
Application Notes and Protocols: In Vivo Administration of Xamoterol Hemifumarate in Rat Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) hemifumarate is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity.[1] This unique pharmacological profile allows it to act as a cardiac stimulant at rest and as a β-blocker during periods of high sympathetic tone, such as exercise.[1] In the context of heart failure, Xamoterol has been investigated for its potential to improve myocardial contractility and overall cardiac function.[2][3] Unlike full β-agonists, chronic administration of Xamoterol in rat models has been shown not to cause downregulation of β-adrenoceptors in the ventricle.[4][5] These application notes provide detailed protocols for the in vivo administration of Xamoterol hemifumarate in rat models of heart failure, summarize key quantitative data, and illustrate relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported effects of Xamoterol on various cardiac parameters. It is important to note that much of the available quantitative data comes from clinical trials in humans or studies in other animal models, such as canines. Data from rat-specific heart failure studies are less prevalent in the public domain. The suggested starting dosages for rats are based on studies with other beta-blockers.[4]
Table 1: Suggested Dosage and Administration in Rats
| Parameter | Details | Reference |
| Animal Model | Validated rat model of chronic heart failure (e.g., coronary artery ligation) | [4] |
| Compound | This compound | [6] |
| Suggested Starting Dose Range | 5-10 mg/kg/day | [4] |
| Administration Route | Oral gavage | [4] |
| Vehicle | Sterile water | [4] |
| Frequency | Once daily | [4] |
Table 2: Observed Effects of Xamoterol on Cardiac Function (Primarily from Human and Canine Studies)
| Parameter | Effect | Reference |
| Myocardial Contractility | Increased | [2] |
| Left Ventricular Ejection Fraction (LVEF) | Increased | [2] |
| Cardiac Output | Increased | [2] |
| Heart Rate (at maximum exercise) | Decreased | [2] |
| Exercise Capacity | Increased | [2][3] |
| Diastolic Function | Improved ventricular relaxation and filling | [2] |
| β-adrenoceptor Downregulation | Not observed with chronic administration in rats | [4][5] |
Signaling Pathway
Xamoterol exerts its effects by modulating the β1-adrenoceptor signaling cascade in cardiomyocytes. As a partial agonist, it binds to the β1-adrenoceptor, leading to a submaximal activation of the downstream pathway compared to full agonists like norepinephrine.
Figure 1. Xamoterol Signaling Pathway in Cardiomyocytes.
Experimental Protocols
The following protocols provide a framework for inducing heart failure in rats and subsequently administering this compound for therapeutic evaluation.
Rat Model of Heart Failure: Myocardial Infarction via Coronary Artery Ligation
This is a widely used model to induce heart failure in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg), intraperitoneal injection[7]
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Echocardiography system for assessment of cardiac function
Procedure:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.[7]
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.[7]
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers.
-
Administer post-operative analgesia (e.g., buprenorphine 0.05 mg/kg, subcutaneous) and allow the animal to recover.
-
Heart failure typically develops over several weeks, characterized by a decline in left ventricular function. This can be monitored using echocardiography.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile water for injection
-
Vortex mixer
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5-10 mg/kg) and the number of animals.
-
Dissolve the this compound powder in sterile water to the desired concentration.[4] Vortex until fully dissolved.
-
Administer the solution once daily via oral gavage. The volume should be adjusted based on the animal's body weight.
-
For parenteral administration (if required), dissolve Xamoterol in a suitable sterile vehicle and pass the solution through a 0.22 µm syringe filter to ensure sterility.[4]
Assessment of Cardiac Function
Echocardiography is a non-invasive method to assess cardiac function in rats.
Procedure:
-
Lightly anesthetize the rat.
-
Shave the chest area.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain M-mode and 2D images in parasternal long- and short-axis views.
-
Measure key parameters such as:
-
Perform baseline measurements before starting Xamoterol treatment and at specified time points throughout the study.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Xamoterol in a rat model of heart failure.
Figure 2. Experimental Workflow for Xamoterol Efficacy Testing.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo administration and evaluation of this compound in rat models of heart failure. The unique partial agonist activity of Xamoterol at the β1-adrenoceptor presents a promising therapeutic avenue. Researchers should optimize the provided protocols based on their specific experimental needs and institutional guidelines. Careful monitoring of cardiac function and relevant biomarkers is crucial for a thorough assessment of Xamoterol's efficacy and safety in preclinical models.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. Beta, partial agonists to treat heart failure: effects of xamoterol upon cardiac function and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Long-term studies with xamoterol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 7. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Xamoterol Hemifumarate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xamoterol (B1682282) hemifumarate in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, helping you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Xamoterol hemifumarate?
A1: this compound is a selective β1-adrenoceptor partial agonist.[1] This means it binds to the β1-adrenergic receptor and elicits a submaximal response compared to a full agonist like isoproterenol.[1][2] Its intrinsic sympathomimetic activity (ISA) is approximately 50%.[1] Consequently, in a cellular context, Xamoterol can act as a stimulant at baseline or low levels of sympathetic tone, and as a competitive antagonist in the presence of high concentrations of full agonists (e.g., norepinephrine).[1][2][3]
Q2: What are the expected quantitative parameters for this compound in vitro?
A2: The in vitro activity of this compound can be quantified by several parameters. Below is a summary of reported values. Note that these can vary depending on the specific cell line and experimental conditions.
| Parameter | Value | Receptor/System | Reference |
| pA2 | 7.4 - 7.8 | β1-adrenoceptors | [4][5] |
| 5.2 - 6.2 | β2-adrenoceptors | [4][5] | |
| EC50 | 80 nM | cAMP generation in neonatal rat cardiomyocyte cultures | [6] |
| 4.67 nM | Spontaneous contraction of isolated rat right atria | [6] | |
| Intrinsic Activity | ~50% (0.5) | Compared to full agonists (e.g., isoproterenol) | [1] |
| pKD | 7.25 | Guinea-pig left atrial membrane preparations | [5] |
| 5.24 | Guinea-pig uterine membrane preparations | [5] |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are crucial for reproducible results.
-
Solubility : this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[4][7]
-
Stock Solution Preparation (DMSO) :
-
Weigh the desired amount of this compound powder. For a 10 mM stock, use 3.97 mg per 1 mL of DMSO (based on a molecular weight of 397.43 g/mol ).[4][7]
-
Add the appropriate volume of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.[7]
-
Visually inspect the solution for any undissolved particles.
-
Aliquot into single-use tubes to minimize freeze-thaw cycles.[7][8][9]
-
-
Storage : Store DMSO stock solutions at -20°C or -80°C, protected from light.[7][8][9] Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.[6]
Troubleshooting Guides
Problem 1: Unexpected Inhibitory or Antagonistic Effects
You observe a decrease in signaling (e.g., reduced cAMP levels) where an agonistic effect was expected.
| Possible Cause | Recommended Action |
| High Endogenous Sympathetic Tone in Cell Culture | The partial agonist nature of Xamoterol can lead to a net antagonistic effect in the presence of endogenous catecholamines from serum.[1] 1. Reduce the serum concentration in your culture medium. 2. Wash cells with serum-free medium before the experiment. 3. Consider using charcoal-stripped serum to remove hormones and growth factors.[1] |
| Presence of a Full Agonist | If your experimental system contains another β-adrenergic agonist, Xamoterol will act as a competitive antagonist.[1] 1. Ensure all buffers and media are free from other adrenergic agonists. |
| Receptor Desensitization/Downregulation | Prolonged exposure to agonists can lead to receptor desensitization.[1] 1. Minimize pre-incubation times with Xamoterol. 2. Conduct time-course experiments to find the optimal window for observing an agonistic effect.[1] 3. Assess receptor expression levels (e.g., via Western blot or qPCR) to check for downregulation.[1] |
Problem 2: No Effect Observed (Flat Dose-Response Curve)
Xamoterol shows neither agonistic nor antagonistic effects.
| Possible Cause | Recommended Action |
| Low β1-Adrenergic Receptor Expression | The cell line may not express sufficient levels of the target receptor.[1] 1. Verify β1-adrenergic receptor expression using qPCR, Western blot, or radioligand binding assays.[1] 2. Use a cell line known for robust β1-adrenergic receptor expression (e.g., HEK293 or CHO cells stably expressing the receptor).[1] |
| Degraded Xamoterol Stock Solution | The compound may have lost its activity due to improper storage or multiple freeze-thaw cycles.[1] 1. Prepare a fresh stock solution of Xamoterol.[1] 2. Verify the concentration and purity of the compound using analytical methods like HPLC if possible.[1] |
| Assay Sensitivity Issues | The assay may not be sensitive enough to detect the partial agonism of Xamoterol.[1] 1. Optimize assay conditions (cell density, incubation time, substrate concentration).[1] 2. For cAMP assays, include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10] 3. Consider using a more sensitive detection method or a different functional assay.[1] |
Problem 3: High Variability and Poor Reproducibility
Results are inconsistent between experiments.
| Possible Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, and growth phase can alter experimental outcomes.[10] 1. Maintain a consistent cell seeding density for all experiments. 2. Use cells within a defined, low passage number range.[1][11][12] High passage numbers can alter cell characteristics, including receptor expression and signaling.[11][12][13][14] 3. Ensure cells are in a consistent growth phase (e.g., logarithmic) for each experiment. |
| Inconsistent Incubation Times | Variations in drug treatment and assay step timings can lead to variability. 1. Standardize all incubation times precisely.[10] |
| Compound Solubility Issues | Precipitation of Xamoterol in the assay buffer can lead to inaccurate concentrations. 1. Visually inspect for precipitation after adding the stock solution to the buffer. 2. If precipitation occurs, consider adjusting the pH of the buffer or using a different vehicle, ensuring it does not affect the assay.[7] |
| Off-Target Effects | At high concentrations, Xamoterol may interact with other receptors or cellular components, leading to unexpected results.[10] 1. Perform a full dose-response curve to determine the optimal concentration range.[10] 2. Use a selective β1-antagonist (e.g., atenolol) to confirm that the observed effect is mediated by the β1-adrenergic receptor.[10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of Xamoterol for the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing β1-adrenergic receptors
-
Radioligand (e.g., [3H]-CGP12177 or [125I]-Pindolol)
-
This compound
-
Non-specific binding control (e.g., 10 µM Propranolol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation : Prepare membranes from cells or tissues expressing the β1-adrenergic receptor via homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup : In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding : Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding : Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Competition Binding : Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration : Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting : Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis :
-
Calculate the percent specific binding at each concentration of Xamoterol.
-
Plot the percent specific binding against the log concentration of Xamoterol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of Xamoterol to stimulate the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing β1-adrenergic receptors (e.g., HEK293-β1AR)
-
This compound
-
Full agonist control (e.g., Isoproterenol)
-
Antagonist control (e.g., Atenolol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and plates
Methodology:
-
Cell Plating : Seed cells expressing the β1-adrenergic receptor in a suitable multi-well plate (e.g., 96-well) and grow to the desired confluency.
-
Compound Preparation : Prepare serial dilutions of this compound and controls (full agonist, antagonist) in assay buffer. The buffer should contain a PDE inhibitor to prevent cAMP degradation.
-
Cell Stimulation :
-
Remove the culture medium from the cells.
-
Add the compound dilutions to the respective wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
-
cAMP Detection :
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Add the detection reagents provided in the kit.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition : Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis :
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of Xamoterol.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Calculate the intrinsic activity by comparing the Emax of Xamoterol to that of the full agonist.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 5. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Optimizing Xamoterol Hemifumarate for Cardiomyocyte Contractility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Xamoterol (B1682282) hemifumarate in cardiomyocyte contractility experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Xamoterol hemifumarate and what is its primary mechanism of action in cardiomyocytes?
Xamoterol is a selective β1-adrenoceptor partial agonist.[1][2] Its mechanism of action in cardiomyocytes is centered on its interaction with β1-adrenergic receptors, which are predominantly located in the heart.[1][3] As a partial agonist, Xamoterol binds to these receptors and elicits a submaximal response compared to full agonists like norepinephrine (B1679862) or isoproterenol.[1][3] This interaction activates the Gs-protein signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates key proteins involved in calcium handling, ultimately leading to a modulated increase in myocardial contractility.[3]
Q2: What is the dual action of Xamoterol and how does it affect experimental outcomes?
Xamoterol exhibits a unique dual action due to its partial agonism.[1][4] At rest or in conditions of low sympathetic tone, it acts as an agonist, providing a modest increase in heart rate and contractility.[1][5] Conversely, during high sympathetic activity (e.g., exercise or in the presence of high concentrations of full agonists), it acts as an antagonist by competing with endogenous catecholamines for β1-adrenoceptor binding.[1][3] This can result in a decrease in heart rate and contractility compared to the effects of a full agonist alone. This dual effect is critical to consider when designing and interpreting experiments.
Q3: What are the expected electrophysiological effects of Xamoterol on cardiac cells?
The primary electrophysiological effects of Xamoterol are mediated through the Gs-adenylyl cyclase-cAMP-PKA signaling pathway.[5] This can lead to the phosphorylation of various ion channels, including L-type calcium channels and potassium channels, which can modulate action potential duration and cellular excitability.[3][5] In clinical settings, Xamoterol has been shown to shorten the sinus cycle length and atrioventricular (AV) conduction time and can stabilize heart rate variability.[5]
Q4: How should I prepare and store this compound stock solutions?
To ensure the compound's activity and achieve reproducible results, prepare fresh stock solutions of Xamoterol for your experiments.[6] It is recommended to verify the concentration and purity of the compound using analytical methods like HPLC.[6] For storage, follow the manufacturer's recommendations, which typically involve storing the stock solution at the recommended temperature and protecting it from light to prevent degradation.[7]
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with Xamoterol.
Problem 1: Unexpected Inhibitory Effect or No Effect Observed
-
Possible Cause: High endogenous sympathetic tone in the cell culture system. In cell lines with high basal β-adrenergic signaling, Xamoterol's partial agonist nature can result in a net antagonistic effect.[6]
-
Possible Cause: Low β1-adrenergic receptor expression in the cell line.[6]
-
Possible Cause: Presence of a full agonist in the experimental system. Xamoterol will act as a competitive antagonist in this scenario.[6]
-
Solution: Ensure that the experimental buffer and media are free from other adrenergic agonists.[6]
-
-
Possible Cause: Degraded Xamoterol stock solution.[6]
-
Solution: Prepare a fresh stock solution of Xamoterol.[6]
-
Problem 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variability in cell density or passage number.
-
Solution: Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments.[7]
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize all incubation times for drug treatment and assay steps.[7]
-
-
Possible Cause: Receptor desensitization/downregulation due to prolonged exposure.[6]
Problem 3: Increased Noise in Electrophysiology Recordings
-
Possible Cause: Deterioration of the patch-clamp seal quality.[5]
-
Solution: Continuously monitor the seal resistance throughout the experiment. Ensure optimal cell health before starting.[5]
-
-
Possible Cause: Improper grounding of the electrophysiology rig.[5]
-
Solution: Ensure all components of the rig are connected to a single, common ground point.[5]
-
Quantitative Data Summary
The following tables summarize the effects of this compound on cardiomyocyte contractility and related parameters from various studies.
Table 1: Effects of Xamoterol on Myocardial Contractility in In Vitro and Ex Vivo Models
| Model System | Concentration Range | Key Findings | Reference |
| Failing human papillary muscle strips | 0.0001 - 100 µmol/L | Produced only negative inotropic effects, suggesting predominant antagonist activity in this context. | [8] |
| Canine models of acute heart failure | 30 µg/kg and 70 µg/kg i.v. | Increased ischemic myocardial pH, with 30 µg/kg showing a greater effect. | [4] |
| Canine models of acute heart failure | 100 µg/kg (0.1 mg/kg) i.v. bolus | Effective in improving myocardial function post-reperfusion. | [4] |
Table 2: Hemodynamic Effects of Xamoterol in Humans
| Study Population | Dosing Regimen | Key Findings on Contractility | Reference |
| Healthy volunteers | 0.025, 0.05, and 0.1 mg/kg i.v. | Increased heart rate, systolic blood pressure, stroke volume, cardiac output, and velocity of circumferential fibre shortening. Maximum effects were seen at 0.025 mg/kg. | [1][9] |
| Patients with postinfarction left ventricular dysfunction | 0.2 mg/kg i.v. infusion | Significantly increased left ventricular contractility (Vmax and positive dP/dt) and enhanced relaxation at rest and during exercise. | [10] |
| Patients with mild to moderate heart failure | 200mg twice daily | Improved exercise capacity and symptoms. | [11][12] |
| Patients with severe heart failure | 200 mg twice daily | No improvement in exercise duration. Increased mortality was observed compared to placebo. | [13][14] |
Experimental Protocols
1. Isolated Cardiomyocyte Contractility Assay
-
Objective: To measure the effects of Xamoterol on the contractile function of individual cardiac myocytes.[15]
-
Methodology:
-
Myocyte Isolation: Isolate adult ventricular myocytes from an appropriate animal model (e.g., rat, rabbit) via enzymatic digestion using collagenase.[15]
-
Cell Plating: Place the isolated, calcium-tolerant myocytes in a chamber on the stage of an inverted microscope and continuously superfuse with a physiological buffer.[15]
-
Electrical Field Stimulation: Stimulate the myocytes to contract at a regular frequency (e.g., 1 Hz) using platinum electrodes that deliver a brief electrical pulse.[15]
-
Data Acquisition: Use a video-based edge detection system to record changes in cell length during contraction and relaxation.
-
Xamoterol Application: After establishing a baseline, perfuse the cells with increasing concentrations of this compound to generate concentration-response curves.
-
Parameters Measured:
-
Peak shortening (amplitude of cell shortening)
-
Time to peak shortening (an index of contraction speed)
-
Time to 90% relaxation (an index of relaxation speed)[15]
-
-
2. cAMP Accumulation Assay
-
Objective: To quantify the intracellular cAMP levels in response to Xamoterol stimulation.
-
Methodology:
-
Cell Preparation: Culture a suitable cell line expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells stably expressing the receptor) in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7][15]
-
Stimulation: Stimulate the cells with varying concentrations of Xamoterol or a full agonist (e.g., isoproterenol) for a defined period.[7][15]
-
Cell Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.[15]
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a competitive immunoassay, such as a radioimmunoassay (RIA), an enzyme-linked immunosorbent assay (ELISA), or a FRET-based biosensor.[15]
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration to determine EC50 and Emax values.[15]
-
Visualizations
Caption: Xamoterol Signaling Pathway in Cardiomyocytes.
Caption: Troubleshooting Workflow for Xamoterol Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Xamoterol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effect of xamoterol in failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of left ventricular contractility and relaxation with the beta 1-adrenergic receptor partial agonist xamoterol at rest and during exercise in patients with postinfarction left ventricular dysfunction. A placebo-controlled randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 15. benchchem.com [benchchem.com]
Addressing lack of agonistic activity with Xamoterol in cAMP assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of agonistic activity with Xamoterol in cyclic AMP (cAMP) assays. The following information is designed to help you troubleshoot and optimize your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is Xamoterol and how is it expected to work in a cAMP assay?
A1: Xamoterol is a selective β1-adrenergic receptor partial agonist with intrinsic sympathomimetic activity (ISA) of approximately 43-50%.[1] In cells expressing the β1-adrenergic receptor, Xamoterol is expected to bind to the receptor and stimulate the Gs alpha subunit of the associated G-protein. This activation, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[2][3] As a partial agonist, Xamoterol will induce a submaximal cAMP response compared to a full agonist like isoproterenol (B85558).[4][5]
Q2: I am not observing any agonistic activity with Xamoterol in my cAMP assay. What are the common causes?
A2: A lack of agonistic response with Xamoterol can stem from several factors:
-
Low β1-Adrenergic Receptor Expression: The cell line used may not express a sufficient number of β1-adrenergic receptors. Partial agonists are particularly sensitive to receptor density.[5]
-
High Basal cAMP Levels: If the basal activity of adenylyl cyclase in your cell system is high, the modest increase in cAMP stimulated by a partial agonist like Xamoterol may be difficult to detect.[5]
-
Assay Insensitivity: The cAMP detection method may not be sensitive enough to measure the subtle increase in cAMP produced by a partial agonist.[5]
-
Suboptimal Assay Conditions: Factors such as incorrect cell density, insufficient agonist incubation time, or degradation of reagents can all contribute to a lack of signal.
-
Dual Agonist/Antagonist Nature: In the presence of other β-adrenergic agonists in the cell culture medium (e.g., from serum), Xamoterol can act as a competitive antagonist, masking its agonistic effects.[6]
Q3: Can Xamoterol act as an antagonist in my assay?
A3: Yes. Due to its partial agonist nature, Xamoterol can act as a competitive antagonist in the presence of a full agonist (like isoproterenol or endogenous catecholamines in serum).[6] It competes for the same binding site on the β1-adrenergic receptor, and because it has lower intrinsic efficacy, it can reduce the maximal response of the full agonist.[5]
Troubleshooting Guide
If you are not observing the expected agonistic activity from Xamoterol, follow this troubleshooting guide.
Problem: No discernible increase in cAMP levels after Xamoterol application.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing a lack of agonistic activity.
Data Presentation
The potency (EC50) and efficacy (Emax) of Xamoterol are highly dependent on the experimental system, particularly the expression level of the β1-adrenergic receptor. The following table provides representative data for Xamoterol in a cAMP assay compared to the full agonist, isoproterenol.
| Compound | Agonist Type | Representative EC50 | Representative Emax (% of Isoproterenol) |
| Isoproterenol | Full Agonist | ~1.0 x 10⁻¹⁰ M | 100% |
| Xamoterol | Partial Agonist | ~1.5 x 10⁻⁸ M | ~43-65% |
Note: These values are illustrative and should be determined empirically in your specific assay system.[4]
Experimental Protocols
This section provides a detailed methodology for a typical cAMP accumulation assay to measure Xamoterol's agonistic activity in Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenergic receptor (CHO-β1).
Objective: To determine the EC50 and Emax of Xamoterol by measuring cAMP accumulation.
Materials:
-
CHO-β1 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Xamoterol
-
Isoproterenol (as a full agonist control)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque assay plates
Experimental Workflow Diagram
Caption: General experimental workflow for a cAMP assay.
Procedure:
-
Cell Plating:
-
Culture CHO-β1 cells in T175 flasks until they reach 80-90% confluency.
-
Harvest the cells and determine cell density and viability.
-
Seed the cells in a 384-well white opaque plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Xamoterol and Isoproterenol in DMSO.
-
Perform serial dilutions in assay buffer to generate a range of concentrations (e.g., from 1 pM to 100 µM).
-
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.[4]
-
Add the diluted compounds (Xamoterol, Isoproterenol, or vehicle control) to the respective wells.
-
Incubate the plate for 30 minutes at 37°C. The optimal incubation time should be determined empirically.[4]
-
-
cAMP Detection:
-
Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions for your chosen assay kit.
-
-
Data Acquisition:
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
Process the raw data according to the assay kit's manual.
-
Normalize the data to the maximal response of the full agonist (Isoproterenol), which is set to 100%.[4]
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.[4]
-
Signaling Pathway
The agonistic effect of Xamoterol is mediated through the canonical β1-adrenergic receptor signaling pathway.
Caption: β1-Adrenergic receptor signaling pathway initiated by Xamoterol.
References
Navigating Xamoterol Hemifumarate Stability: A Technical Guide for Researchers
For immediate release:
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Xamoterol hemifumarate in experimental buffers. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Troubleshooting Common Issues with this compound in Buffers
Researchers may encounter several challenges when working with this compound in aqueous solutions. The following section addresses the most common problems and provides actionable solutions.
Problem 1: Precipitation Upon Dilution of Stock Solution
A frequent issue is the precipitation of this compound when a concentrated stock solution (often in DMSO) is diluted into an aqueous experimental buffer. This phenomenon, known as "solvent shock," can lead to inaccurate final concentrations and flawed experimental outcomes.
Solutions:
-
Optimize pH: Xamoterol, a basic compound, is more soluble in acidic conditions. Preparing aqueous stock solutions in slightly acidic water can improve solubility. For experimental buffers, maintaining a pH below the basic pKa of Xamoterol (approximately 8.76) will favor the more soluble, ionized form.[1]
-
Slow, Stepwise Dilution: Instead of a single, rapid dilution, add the stock solution to the buffer gradually while vortexing or stirring to ensure proper mixing and minimize localized high concentrations.
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as ethanol, can be included in the final buffer to enhance solubility. However, the concentration of any co-solvent should be kept to a minimum (typically ≤ 0.5% for cell-based assays) to avoid cellular toxicity.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective agent for this purpose.[1]
Problem 2: Gradual Degradation of Xamoterol in Solution Over Time
This compound, like many pharmaceuticals, can degrade in aqueous solutions. The primary degradation pathways are hydrolysis and oxidation, which can be influenced by pH, temperature, and light exposure.
Solutions:
-
pH Control: Maintaining an optimal pH is critical. While acidic conditions improve solubility, extremes in pH can accelerate hydrolysis. Buffering the solution to a mildly acidic pH is often a good compromise.
-
Temperature Management: Prepare and store Xamoterol solutions at recommended temperatures. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
-
Protection from Light: Exposure to light can induce photodegradation. Always store Xamoterol solutions in amber vials or otherwise protected from light.
-
Use of Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants in the buffer can be considered, though their compatibility with the experimental system must be verified.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for experimental setup?
A1: Key properties include its pKa values (strongest acidic ~9.95, strongest basic ~8.76) and its solubility in common solvents.[1] Understanding these will guide the selection of appropriate buffer systems and preparation methods.
| Property | Value |
| Molecular Weight | 397.4 g/mol |
| pKa (Strongest Acidic) | 9.95 |
| pKa (Strongest Basic) | 8.76 |
| Solubility in Water | up to 50 mM |
| Solubility in DMSO | up to 100 mM |
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: For a 10 mM stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve in the appropriate volume of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C water bath) can be used if necessary.
-
Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of pharmaceutical compounds. This involves analyzing the solution at different time points and under various stress conditions (e.g., different pH, temperature, light exposure) to quantify the amount of intact Xamoterol and detect the formation of any degradation products.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, high-purity
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Accurately weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly warm the tube in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C.
Protocol 2: General Procedure for a Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Incubators/water baths
-
Photostability chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare separate solutions of this compound at a known concentration (e.g., 100 µM) in the following buffers/solutions:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Alkaline condition)
-
3% H₂O₂ (Oxidative condition)
-
PBS, pH 7.4 (Neutral condition)
-
PBS, pH 7.4 (for thermal and photolytic stress)
-
-
-
Stress Conditions:
-
Hydrolytic Degradation: Incubate the acidic and alkaline solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidative Degradation: Incubate the hydrogen peroxide solution at room temperature for a defined period.
-
Thermal Degradation: Incubate the PBS solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the PBS solution to a controlled light source (e.g., consistent with ICH Q1B guidelines) at a constant temperature. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect and quantify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation rate constants if possible.
-
Visualizing Experimental Processes and Pathways
To further aid researchers, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Troubleshooting workflow for Xamoterol precipitation.
Caption: Workflow for assessing Xamoterol stability.
Caption: Potential degradation pathways for Xamoterol.
References
Impact of cell passage number on Xamoterol hemifumarate response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xamoterol hemifumarate. The content addresses common issues encountered during in vitro experiments, with a specific focus on the impact of cell passage number on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent responses to this compound in our cell line. Could cell passage number be a contributing factor?
A1: Yes, inconsistent responses to this compound can be attributed to the cell passage number.[1][2][3] Continuous subculturing can lead to a variety of cellular changes, including altered morphology, growth rates, and protein expression.[2][4] For drug response studies, these changes can manifest as variations in receptor density, signaling pathway efficiency, and overall drug sensitivity.[4] High-passage cells may exhibit genetic drift, leading to a phenotype that is no longer representative of the original cell line.[1]
Q2: What specific cellular changes due to high passage number could affect the response to this compound?
A2: this compound is a β1-adrenoceptor-selective partial agonist. Therefore, any passage-induced changes affecting the β1-adrenergic signaling pathway will impact its response. Specific changes could include:
-
Altered β1-Adrenergic Receptor Expression: The density of β1-adrenergic receptors on the cell surface may decrease or increase with continuous passaging, directly affecting the binding capacity of Xamoterol.
-
Changes in G-protein Coupling: The efficiency of coupling between the β1-adrenergic receptor and its associated G-protein (primarily Gs) can be altered in high-passage cells.[5][6]
-
Downstream Signaling Dysregulation: Components of the downstream signaling cascade, such as adenylyl cyclase and protein kinase A (PKA), may have altered expression or activity levels.[7]
-
Genotypic and Phenotypic Drift: Continuous culturing can lead to the selection of a subpopulation of cells with different characteristics, including drug resistance or altered signaling pathways.[1][2]
Q3: What is considered a "low" versus "high" passage number, and how does this vary between cell lines?
A3: The definition of "low" and "high" passage number can vary significantly between different cell lines.[2][4] However, some general guidelines are:
-
Low Passage: Generally considered to be fewer than 15-20 passages.[1] Cells in this range are more likely to retain the characteristics of the original tissue.[1]
-
High Passage: Often defined as greater than 40-50 passages.[1] These cells are more prone to the issues described above.[1]
It is crucial to establish a specific passage number range for your particular cell line and experimental setup to ensure reproducibility.[4]
Troubleshooting Guides
Problem: Decreased or absent agonistic effect of Xamoterol with increasing cell passage number.
This is a common issue that can arise from phenotypic drift in your cell line.
| Potential Cause | Recommended Action |
| Reduced β1-adrenergic receptor expression. | 1. Use cells within a defined, low passage number range.[8] 2. Perform cell line authentication to confirm the identity and characteristics of your cells.[8] 3. If possible, quantify β1-adrenergic receptor expression at different passage numbers using techniques like qPCR or western blotting. |
| Dysfunctional G-protein coupling or downstream signaling. | 1. Thaw a new, low-passage vial of cells from your cell bank. 2. Include a full agonist, such as isoproterenol, as a positive control to assess the overall integrity of the signaling pathway.[9] |
| General decline in cell health. | 1. Monitor cell morphology and growth rates at each passage.[2] 2. Ensure proper cell culture techniques, including appropriate media, supplements, and incubator conditions. |
Problem: High variability in Xamoterol response between experiments.
| Potential Cause | Recommended Action |
| Using cells from a wide range of passage numbers. | 1. Establish a standard operating procedure (SOP) that specifies a narrow passage number window for all experiments. 2. Carefully document the passage number for every experiment.[10] |
| Inconsistent cell plating density. | 1. Optimize and standardize the cell seeding density for your assays.[11] 2. Ensure even cell distribution when plating to avoid "edge effects".[12] |
| Mycoplasma contamination. | 1. Routinely test your cell cultures for mycoplasma, as it can significantly alter cellular responses to drugs.[13][14] |
| Assay protocol variability. | 1. Develop and adhere to a detailed SOP for your drug response assay.[13] 2. Ensure all users are properly trained on the protocol.[13] |
Experimental Protocols
Protocol: Investigating the Impact of Cell Passage Number on this compound Response
This protocol outlines a general method to systematically evaluate how cell passage number affects the cellular response to Xamoterol.
-
Cell Culture and Passaging:
-
Thaw a low-passage vial of your chosen cell line (e.g., passage 5).
-
Culture the cells according to standard protocols.
-
At each subculture, seed new flasks to continue the cell line to higher passages.
-
Cryopreserve cells at regular passage intervals (e.g., every 5 passages) to create a cell bank.
-
-
Experimental Setup:
-
Select cells from different passage numbers for your experiment (e.g., passage 10, 20, 30, 40, and 50).
-
Plate the cells in 96-well plates at a predetermined optimal seeding density.[11] Allow cells to attach and grow for 24 hours.
-
-
Xamoterol Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to start with might be 10 nM to 100 µM.[15]
-
Remove the old medium from the cells and add the medium containing the different concentrations of Xamoterol.
-
Include appropriate controls: untreated cells and vehicle-only treated cells.
-
-
Response Readout:
-
Incubate the cells with Xamoterol for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Measure the cellular response using a suitable assay. For Xamoterol, this could be a cAMP assay to measure the agonistic activity or a cell viability assay (e.g., MTT, CellTiter-Glo®) to assess downstream effects on cell proliferation.
-
-
Data Analysis:
-
For each passage number, plot the response against the log of the Xamoterol concentration to generate dose-response curves.
-
Calculate key parameters such as EC50 (for agonistic effect) or IC50 (for inhibitory effect) for each passage number.
-
Compare these parameters across the different passage numbers to determine the impact of passaging.
-
Visualizations
Caption: Xamoterol's β1-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Assessing Passage Number Impact.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. korambiotech.com [korambiotech.com]
- 5. Beta 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cellbase.com [cellbase.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Verifying Beta-1 Adrenergic Receptor Expression for Xamoterol Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for verifying beta-1 adrenergic receptor (β1-AR) expression in cell lines for studies involving the partial agonist Xamoterol.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are recommended for studying Xamoterol's effects on the β1-adrenergic receptor?
A1: The choice of cell line is critical for obtaining relevant and reproducible data. Recommended models include:
-
Recombinant Cell Lines:
-
CHO-K1 (Chinese Hamster Ovary) cells stably expressing the human β1-adrenergic receptor are widely used for high-throughput screening and functional assays due to their robust growth and low endogenous receptor expression.[1]
-
HEK-293 (Human Embryonic Kidney) cells stably expressing the human β1-adrenergic receptor are another excellent option for various functional assays, including cAMP measurement and receptor binding studies.[1]
-
-
Endogenously Expressing Cell Lines:
-
A549 and H1299 (Human non-small cell lung cancer) cells express both β1 and β2 adrenergic receptors.[1]
-
H9c2 (rat heart myoblast) cells endogenously express both β1- and β2-ARs.
-
Human hematopoietic cell lines of myelomonocytic or histiocytic derivation (e.g., HL-60, U-937) have been shown to express high numbers of beta-adrenoceptors.
-
Q2: What is the mechanism of action of Xamoterol?
A2: Xamoterol is a selective β1-adrenoceptor partial agonist.[2][3][4] Unlike full agonists that elicit a maximal biological response, Xamoterol produces a submaximal response even at full receptor occupancy.[2] Its primary mechanism involves binding to β1-adrenergic receptors, which stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[2]
Q3: Why is it important to verify β1-adrenergic receptor expression in my chosen cell line?
A3: Verifying β1-AR expression is crucial for several reasons:
-
Assay Validity: Ensuring your cell line expresses the target receptor is fundamental to the validity of your experimental results.
-
Interpreting Results: The level of receptor expression can influence the magnitude of the cellular response to Xamoterol.
-
Troubleshooting: Confirmation of receptor expression is a critical first step in troubleshooting unexpected or negative results in functional assays.[2]
Quantitative Data: β1-Adrenergic Receptor Expression in Common Cell Lines
The following table summarizes β1-adrenergic receptor expression levels in various cell lines. Note that expression levels can vary between different clones and with different culture conditions.
| Cell Line | Receptor Type | Expression Level (Bmax) | Method |
| H9c2 | Endogenous Rat β1-AR | ~5.2 fmol/mg protein | Radioligand Binding |
| CHO-K1 | Stably Transfected Human β1-AR | Variable (clone dependent) | Radioligand Binding |
| HEK-293 | Stably Transfected Human β1-AR | Variable (clone dependent) | Radioligand Binding |
| A549 | Endogenous Human β1-AR | Lower than β2-AR | RT-PCR |
| U-937 | Endogenous Human β-AR | High | Radioligand Binding |
| HL-60 | Endogenous Human β-AR | High | Radioligand Binding |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to verify β1-AR expression and troubleshooting guides in a question-and-answer format.
Experimental Workflow for Verifying β1-AR Expression
Caption: A general workflow for the verification of β1-AR expression.
Radioligand Binding Assay
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled β1-AR antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate at a controlled temperature for a sufficient time to reach equilibrium.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Bmax (receptor density) and Kd (dissociation constant).
-
Troubleshooting Guide:
-
Q: I am observing high non-specific binding. What could be the cause?
-
A: High non-specific binding can be caused by several factors:
-
Radioligand concentration is too high: Optimize the radioligand concentration.
-
Insufficient washing: Increase the number and volume of wash steps.
-
Radioligand sticking to filters/plate: Pre-soak filters in a blocking agent like polyethyleneimine (PEI).
-
Inappropriate blocking agent: Test different blocking agents, such as bovine serum albumin (BSA).[2]
-
-
-
Q: My specific binding is very low or absent. What should I do?
-
A: Low or no specific binding may indicate:
-
Low or no receptor expression: Confirm receptor expression using another method like qPCR or Western blotting. Consider using a cell line with higher receptor expression.[2]
-
Degradation of the receptor or radioligand: Use fresh preparations and include protease inhibitors in your buffers.[2]
-
Incorrect assay buffer composition: Optimize buffer components such as pH and ions.[2]
-
Incubation time is too short: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[2]
-
-
Western Blotting
Protocol:
-
Sample Preparation:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for β1-AR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Troubleshooting Guide:
-
Q: I don't see any band for β1-AR, but my positive control works. What's wrong?
-
A: This suggests an issue with your sample or the primary antibody:
-
Low receptor expression: The β1-AR may be expressed at very low levels in your cell line. Increase the amount of protein loaded on the gel.
-
Poor antibody quality: The primary antibody may not be specific or sensitive enough. Validate the antibody using a positive control (e.g., a cell line overexpressing β1-AR). Be aware that β-adrenergic receptor antibodies can lack specificity.[1]
-
Protein degradation: Ensure you are using fresh lysates and have included protease inhibitors.
-
-
-
Q: I'm seeing multiple non-specific bands. How can I improve my results?
-
A: Non-specific bands can be due to:
-
Primary antibody concentration is too high: Titrate the primary antibody to find the optimal concentration.
-
Insufficient blocking: Increase the blocking time or try a different blocking agent.
-
Cross-reactivity of the secondary antibody: Run a control with only the secondary antibody to check for non-specific binding.
-
-
Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from your cell line using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix with a SYBR Green or TaqMan master mix, primers specific for the ADRB1 gene, and your cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for your target gene (ADRB1) and a reference gene.
-
Calculate the relative expression of ADRB1 using the ΔΔCt method.
-
Troubleshooting Guide:
-
Q: I'm not getting any amplification for my ADRB1 gene, but my reference gene works well. What should I do?
-
A: This could be due to:
-
Very low or no expression: The ADRB1 gene may not be expressed in your cell line.
-
Poor primer design: Verify the specificity and efficiency of your primers.
-
Suboptimal qPCR conditions: Optimize the annealing temperature.
-
-
-
Q: I see a signal in my no-template control (NTC). What does this mean?
-
A: A signal in the NTC indicates contamination.
-
Reagent contamination: Use fresh, nuclease-free water and reagents.
-
Primer-dimer formation: Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product. If present, you may need to redesign your primers.
-
-
Signaling Pathway and Troubleshooting Logic
β1-Adrenergic Receptor Signaling Pathway
Caption: Xamoterol-mediated β1-AR signaling pathway.
Troubleshooting Decision Tree for Functional Assays
Caption: A decision tree for troubleshooting functional assays.
References
- 1. Confinement of β1- and β2-adrenergic receptors in the plasma membrane of cardiomyocyte-like H9c2 cells is mediated by selective interactions with PDZ domain and A-kinase anchoring proteins but not caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a β1-adrenergic G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Xamoterol Hemifumarate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Xamoterol (B1682282) hemifumarate in their experiments. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects, particularly at high concentrations, ensuring data integrity and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xamoterol hemifumarate?
This compound is a selective β1-adrenoceptor partial agonist.[1][2][3] Its primary on-target effect is to bind to and partially activate β1-adrenergic receptors, which are predominantly located in cardiac tissue. This partial agonism results in a modest increase in myocardial contractility and heart rate at rest.[2][4] Under conditions of high sympathetic activity, Xamoterol acts as a functional antagonist by competing with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for receptor binding.[5]
Q2: What are the known on-target and potential off-target activities of Xamoterol at high concentrations?
On-target activity involves the modulation of the β1-adrenoceptor signaling cascade. Upon binding, Xamoterol activates the Gs alpha subunit of the associated G-protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that increase cardiac contractility.
Potential off-target activities at high concentrations may arise from interactions with other receptors or signaling pathways. Although Xamoterol is highly selective for the β1-adrenoceptor, its selectivity is not absolute. At elevated concentrations, it may begin to interact with β2-adrenoceptors, leading to unintended physiological responses.[1][6] It is crucial to experimentally determine the concentration at which these off-target effects become significant in your specific model system.
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is critical for data validity. Key strategies include:
-
Concentration Optimization: Conduct dose-response experiments to identify the lowest effective concentration of Xamoterol that elicits the desired on-target effect without engaging off-target receptors.
-
Use of Selective Antagonists: To confirm that the observed effects are mediated by the β1-adrenoceptor, use a selective β1-antagonist (e.g., atenolol) to block the response. A lack of response in the presence of the antagonist suggests the effect is on-target.
-
Employing Negative Controls: Use a structurally similar but inactive compound as a negative control to identify non-specific effects of the chemical scaffold.
-
Monitoring Multiple Endpoints: Assess signaling pathways not typically associated with β1-adrenoceptor activation to detect potential off-target activity.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with high concentrations of Xamoterol.
Problem 1: Observing a weaker than expected agonistic response or an antagonistic effect at high Xamoterol concentrations.
-
Possible Cause: Receptor desensitization or downregulation due to prolonged exposure to a high concentration of the partial agonist.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time before receptor desensitization occurs.
-
Receptor Expression Analysis: Quantify β1-adrenoceptor expression levels (e.g., via Western blot or qPCR) after treatment with high concentrations of Xamoterol to check for downregulation.
-
Washout Experiment: After an initial stimulation, wash out the Xamoterol and re-stimulate with a full agonist (e.g., isoproterenol) to assess the functional status of the receptors.
-
Problem 2: Inconsistent results or high variability between experimental replicates.
-
Possible Cause: Cellular stress or cytotoxicity induced by high concentrations of Xamoterol.
-
Troubleshooting Steps:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration (CC50) of Xamoterol in your cell line. Ensure your experimental concentrations are well below the CC50.
-
Microscopic Examination: Visually inspect the cells under a microscope for any morphological changes indicative of stress or toxicity.
-
Solvent Toxicity Control: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Xamoterol is not contributing to cytotoxicity.
-
Problem 3: Suspected activation of β2-adrenoceptor signaling.
-
Possible Cause: Loss of selectivity at high Xamoterol concentrations.
-
Troubleshooting Steps:
-
Use of a Selective β2-Antagonist: Co-incubate the cells with a selective β2-adrenoceptor antagonist (e.g., ICI 118,551). If the off-target effect is diminished, it confirms β2-receptor involvement.
-
Comparative Functional Assays: Perform functional assays (e.g., cAMP accumulation) in cell lines expressing either β1 or β2 adrenoceptors to directly compare the potency and efficacy of Xamoterol at each receptor subtype.
-
Data Presentation
The selectivity of Xamoterol for β1-adrenoceptors over β2-adrenoceptors is a key parameter. The following table summarizes the antagonist potencies (pA2 values) of Xamoterol at these receptors. A higher pA2 value indicates a greater binding affinity.
| Compound | Receptor | pA2 Value Range | Selectivity (β1 vs. β2) |
| This compound | β1-adrenoceptor | 7.4 - 7.8 | ~18-fold |
| β2-adrenoceptor | 5.2 - 6.2 |
Data sourced from Malta et al. (1985) and Hall et al. (1989).[1][6]
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is used to quantify the intracellular accumulation of cyclic AMP in response to β1-adrenoceptor activation.
-
Cell Seeding: Plate cells (e.g., CHO or HEK293 cells stably expressing the human β1-adrenoceptor) in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and a full agonist control (e.g., isoproterenol) in assay buffer.
-
Assay Procedure:
-
Wash cells with pre-warmed assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 10-15 minutes at 37°C.
-
Add the diluted compounds to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated β1-adrenoceptor, a key event in receptor desensitization and signaling.
-
Cell Handling: Use a cell line engineered to co-express the β1-adrenoceptor fused to a bioluminescent or fluorescent donor and β-arrestin fused to a corresponding acceptor (e.g., using BRET or FRET technology). Plate cells in an appropriate multi-well plate.
-
Compound Addition: Prepare serial dilutions of Xamoterol and a control agonist.
-
Assay Procedure:
-
Add the diluted compounds to the cells.
-
Incubate for a duration specified by the assay technology (typically 30-60 minutes).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Generate a dose-response curve by plotting the signal against the log of the compound concentration to determine the EC50 for β-arrestin recruitment.
Visualizations
References
- 1. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Predominant beta-adrenoceptor blocking effect of xamoterol averaged over the day in patients with mild to moderate heart failure: insight into the mechanism of its long-term clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to manage the dual agonist/antagonist properties of Xamoterol in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xamoterol. The content is designed to help manage the dual agonist/antagonist properties of Xamoterol in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the dual agonist/antagonist properties of Xamoterol?
Xamoterol is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA).[1][2] This means it can act as both an agonist and an antagonist depending on the level of sympathetic tone in the experimental system.[3]
-
Agonist Activity : In a system with low sympathetic tone (i.e., low concentrations of endogenous catecholamines like norepinephrine (B1679862) and epinephrine), Xamoterol will bind to and partially activate β1-adrenoceptors, leading to a submaximal cellular response compared to a full agonist.[3][4]
-
Antagonist Activity : In a system with high sympathetic tone (i.e., high concentrations of endogenous catecholamines or in the presence of a full agonist), Xamoterol will compete with the full agonist for binding to the β1-adrenoceptors. Due to its lower intrinsic efficacy, it will reduce the overall response, thus acting as a competitive antagonist.[3][4]
Q2: How does the mechanism of action of Xamoterol lead to these dual properties?
Xamoterol binds to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).[5] As a partial agonist, it induces a conformational change in the receptor that is intermediate between that caused by a full agonist and a neutral antagonist. This leads to a submaximal activation of the downstream signaling pathway, primarily the Gs-adenylyl cyclase-cAMP pathway.[4][5][6] When a full agonist is present at high concentrations, Xamoterol's occupancy of the receptor prevents the full agonist from binding and eliciting a maximal response, hence the antagonistic effect.[3]
Troubleshooting Guides
Problem 1: I am not observing any agonist activity with Xamoterol in my assay.
-
Possible Cause 1: Low Receptor Expression: The cell line or tissue preparation you are using may have a low density of β1-adrenoceptors. Partial agonists are particularly sensitive to receptor number.
-
Solution: Use a cell line known to have high β1-adrenoceptor expression (e.g., CHO or HEK293 cells stably expressing the human β1-adrenoceptor). Alternatively, you can transiently transfect your cells with a β1-adrenoceptor expression vector. Verify receptor expression levels using techniques like radioligand binding assays or western blotting.
-
-
Possible Cause 2: High Basal Signaling: Your assay system may have a high basal level of signaling, masking the submaximal response of Xamoterol.
-
Solution: Reduce the serum concentration in your cell culture medium or use charcoal-stripped serum to minimize the presence of endogenous catecholamines. Ensure thorough washing of cells with serum-free medium before starting the assay.
-
-
Possible Cause 3: Assay Insensitivity: The assay may not be sensitive enough to detect the partial agonism of Xamoterol.
-
Solution: Optimize your assay conditions, such as cell density, incubation time, and substrate concentrations. Consider using a more sensitive detection method or a different functional assay (e.g., a reporter gene assay).
-
Problem 2: My Schild plot for Xamoterol is non-linear or has a slope significantly different from unity.
-
Possible Cause 1: Non-Competitive Antagonism: If the Schild plot is non-linear or the slope is less than 1, it may suggest that Xamoterol is not acting as a simple competitive antagonist in your system.[3]
-
Solution: Re-evaluate your experimental conditions. Ensure that you are allowing sufficient time for the antagonist to reach equilibrium with the receptor before adding the agonist.
-
-
Possible Cause 2: Multiple Receptor Subtypes: The presence of other adrenergic receptor subtypes that Xamoterol or the agonist might be interacting with can complicate the results.[3]
-
Solution: Use a cell line that selectively expresses the β1-adrenoceptor. If using tissue preparations, be aware of the potential for mixed receptor populations.
-
-
Possible Cause 3: Partial Agonism Complicating Analysis: With partial agonists, Schild analysis can be more complex. It's crucial to ensure that the responses used for the dose-ratio calculation are on the parallel part of the agonist concentration-response curves.[3]
-
Solution: Carefully inspect your concentration-response curves. Consider using global non-linear regression to fit your data to a model of competitive antagonism, which can sometimes provide more robust estimates of antagonist affinity.
-
Quantitative Data
The following table summarizes key pharmacological parameters for Xamoterol from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Radioligand/Agonist | Reference |
| Binding Affinity (Ki) | ||||
| pKi | 7.4 - 7.8 | Guinea Pig Atria | Isoprenaline | [5] |
| pKD | 7.25 | Guinea Pig Left Atria | [125I]-iodocyanopindolol | [5] |
| Agonist Potency (EC50) | ||||
| ED50 (Heart Rate) | 5 µg/kg | Pithed SD Rats | - | [7] |
| ED50 (Heart Rate) | 6 µg/kg | Pithed SHHF Rats | - | [7] |
| Intrinsic Activity (Emax) | ||||
| Intrinsic Activity | < 0.55 | Guinea-pig, rat and cat atria | (-)-isoprenaline = 1 | [5] |
| Intrinsic Activity | 0.4 | Isolated Rat Atria | Isoprenaline = 1 | [8] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This assay is used to determine the agonistic properties of Xamoterol by measuring the production of the second messenger cyclic AMP (cAMP).
Materials:
-
Cells expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β1-AR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Xamoterol
-
Full β1-agonist (e.g., Isoproterenol) as a positive control
-
cAMP detection kit (e.g., HTRF or ELISA-based)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Xamoterol and the full agonist in assay buffer.
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor to each well and incubate for 10-15 minutes at 37°C.
-
Add the different concentrations of Xamoterol or the full agonist to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of Xamoterol and the full agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
Calculate the intrinsic activity of Xamoterol by comparing its Emax to that of the full agonist.
-
Protocol 2: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Xamoterol for the β1-adrenoceptor.
Materials:
-
Cell membranes from cells or tissues expressing β1-adrenoceptors
-
Radioligand specific for β1-adrenoceptors (e.g., [3H]-CGP 12177)
-
Unlabeled Xamoterol
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled β-antagonist like propranolol)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the β1-adrenoceptor.
-
Assay Setup: In a multi-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes + radioligand + assay buffer.
-
Non-specific Binding: Membranes + radioligand + a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membranes + radioligand + varying concentrations of unlabeled Xamoterol.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Xamoterol.
-
Fit the data to a one-site competition curve to determine the IC50 (concentration of Xamoterol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Optimizing incubation time for Xamoterol hemifumarate in functional assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xamoterol hemifumarate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing incubation time and addressing specific issues you might encounter during your functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective β1-adrenoceptor partial agonist.[1][2][3] Its mechanism of action involves binding to and partially activating the β1-adrenergic receptor, which is a G-protein coupled receptor (GPCR) predominantly found in cardiac tissue.[2][4][5] As a partial agonist, it elicits a submaximal response compared to a full agonist like isoproterenol.[4][6] This dual characteristic allows Xamoterol to act as an agonist when sympathetic tone is low and as a functional antagonist when sympathetic tone is high by competing with endogenous catecholamines.[2][4][7]
Q2: Why is it crucial to optimize the incubation time for Xamoterol in functional assays?
A2: Optimizing incubation time is critical for accurately characterizing the agonist and antagonist effects of Xamoterol. An insufficient incubation time may not allow the drug-receptor interaction to reach equilibrium, leading to an underestimation of its potency and efficacy. Conversely, prolonged exposure can lead to receptor desensitization or downregulation, resulting in a diminished response.[6] A time-course experiment is the most effective way to determine the optimal window for observing the desired effect.[6][7]
Q3: What is the downstream signaling pathway activated by Xamoterol?
A3: Upon binding to the β1-adrenergic receptor, Xamoterol activates the associated stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][8] The rise in cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a cellular response.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no agonistic effect observed | Suboptimal Incubation Time: The incubation period may be too short for Xamoterol to elicit a maximal response.[7] | Perform a time-course experiment: Test a range of incubation times (e.g., 15, 30, 60, 90, and 120 minutes) to identify the optimal duration for maximal stimulation.[9] |
| Low Receptor Expression: The cell line used may have a low density of β1-adrenergic receptors.[7] | Use a cell line with higher receptor expression: Consider using cell lines known to express high levels of β1-adrenergic receptors, such as CHO-β1 or HEK-β1 cells.[7] | |
| High Basal cAMP Levels: High basal adenylyl cyclase activity can mask the modest stimulation by a partial agonist.[7] | Optimize assay buffer conditions: Ensure the assay buffer composition is optimized to maintain low basal signaling.[7] | |
| Diminished response at longer incubation times | Receptor Desensitization/Downregulation: Prolonged exposure to Xamoterol can lead to a decrease in receptor sensitivity or number.[6] | Shorten incubation time: Based on your time-course experiment, select an earlier time point that provides a robust response before significant desensitization occurs. |
| Cell Health Issues: Poor cell health can dampen cellular signaling pathways.[7] | Ensure healthy cell culture: Use cells within a low passage number range and ensure they are healthy and viable before starting the experiment. | |
| Inconsistent results between experiments | Variable Incubation Times: Inconsistent timing between experiments can lead to variability in the results. | Standardize incubation time: Strictly adhere to the optimized incubation time for all subsequent experiments. |
| Compound Instability: The Xamoterol solution may degrade over time. | Prepare fresh solutions: Always prepare fresh dilutions of Xamoterol for each experiment. |
Quantitative Data Summary
The pharmacological properties of Xamoterol can vary depending on the experimental system. The following table provides a summary of reported values.
| Parameter | Value | Species/System | Reference |
| pA2 (β1-adrenoceptor) | 7.4 - 7.8 | Various isolated tissues | [1] |
| pA2 (β2-adrenoceptor) | 5.2 - 6.2 | Various isolated tissues | [1] |
| Binding Affinity (Ki) for β1-Adrenergic Receptor | 118.3 nM | N/A | [10] |
| EC50 (cAMP accumulation) | Highly dependent on cell line and assay conditions | Various | [7] |
| Emax (cAMP accumulation) | Submaximal compared to full agonists | Various | [7] |
Experimental Protocols
Protocol: Time-Course Experiment for Optimizing Xamoterol Incubation Time in a cAMP Assay
This protocol outlines the steps to determine the optimal incubation time for Xamoterol in a functional cAMP accumulation assay.
Materials:
-
Cells expressing the human β1-adrenergic receptor (e.g., CHO-β1 or HEK-β1)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound
-
Isoproterenol (as a full agonist control)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF or AlphaScreen)
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in assay buffer to the desired density.
-
-
Compound Preparation:
-
Prepare serial dilutions of Xamoterol in assay buffer containing a PDE inhibitor.
-
Prepare a concentration of Isoproterenol that elicits a maximal response as a positive control.
-
-
Assay Procedure:
-
Add the Xamoterol dilutions and Isoproterenol control to the respective wells of the 384-well plate.
-
Add the cell suspension to the wells.
-
Incubate the plates at room temperature for a series of time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
cAMP Detection:
-
At each time point, add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Plot the response (e.g., HTRF ratio) against the incubation time for each concentration of Xamoterol.
-
The optimal incubation time is the point at which the maximal response for the EC50 concentration of Xamoterol is achieved before a significant decline in signal is observed.
-
Visualizations
References
- 1. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 2. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 3. Beta1-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Xamoterol and Dobutamine in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Xamoterol (B1682282), a β1-adrenergic partial agonist, and Dobutamine (B195870), a β1-adrenergic full agonist, in various cardiac models. The information presented is intended to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two agents.
Introduction
Xamoterol and Dobutamine both exert their primary effects through the β1-adrenergic receptor, a key regulator of cardiac function. However, their differing mechanisms of action—partial versus full agonism—result in distinct hemodynamic and clinical profiles. Dobutamine is a potent inotrope used for short-term treatment of acute heart failure, while Xamoterol was developed for chronic heart failure, exhibiting a unique modulating effect on cardiac response to sympathetic tone.[1] This guide will delve into their comparative effects on cardiac function, supported by experimental data.
Mechanism of Action: Partial vs. Full Agonism
Dobutamine, as a full agonist, robustly activates β1-adrenergic receptors, leading to a significant increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. This cascade results in enhanced calcium influx and increased myocardial contractility.[2] In contrast, Xamoterol, a partial agonist, elicits a submaximal response compared to full agonists.[2] This property allows it to act as a cardiac stimulant at rest and as a functional antagonist during periods of high sympathetic activity, such as exercise.[2]
Signaling Pathway of β1-Adrenergic Receptor Agonists
Caption: Canonical β1-adrenergic receptor signaling cascade.
Comparative Data
The following tables summarize the quantitative data from various experimental models, highlighting the key differences in the pharmacological effects of Xamoterol and Dobutamine.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Kd) | Experimental System |
| Xamoterol | Human β1 | 81.28 nM | Whole-cell [3H]-CGP 12177 displacement assay in CHO-K1 cells |
| Feline Ventricular β1 | 18-fold higher affinity than for β2 | Radioligand binding assay | |
| Human Ventricular β1 | 30-fold higher affinity than for β2 | Antagonism of (-)-norepinephrine effects | |
| Dobutamine | Rat Heart β1 | 2.5 µM | [3H]dihydroalprenolol (DHA) displacement assay |
| Rat Lung β2 | 25.4 µM | [3H]dihydroalprenolol (DHA) displacement assay | |
| Rat Heart α1 | 0.09 µM | [3H]prazosin displacement assay |
Table 2: Hemodynamic Effects in Cardiac Models
| Parameter | Xamoterol | Dobutamine | Experimental Model |
| Inotropic Effect | Modest increase in myocardial contractility.[5][6] | Potent positive inotropic effect.[7][8][9] | Isolated human right atrium, isolated dog ventricular papillary muscle, human clinical trials.[9][10] |
| Chronotropic Effect | Slight increase in resting heart rate; reduction in exercise heart rate.[11][12] | Dose-dependent increase in heart rate, but less pronounced than isoproterenol (B85558).[9][13] | Human clinical trials, open-chest dogs.[9][11] |
| Cardiac Output | Increased by ~7% at rest.[11] | Significantly increased cardiac index.[7][8][14] | Patients with heart failure, dogs with experimental heart failure.[7][11][15] |
| Heart Rate | Resting: slight increase; Exercise: decreased from 115 to 105 bpm.[11] | Slight increase from 98.5 to 105.2 bpm in patients with severe heart failure.[14] | Patients with heart failure.[11][14] |
| Blood Pressure | Generally unchanged.[11][16] | Mean aortic pressure generally unchanged.[7][8][14] | Human clinical trials.[7][11] |
| Myocardial O2 Consumption | No increase in myocardial oxygen demand.[5] | May increase myocardial oxygen consumption, a concern in ischemic heart disease.[8] | Clinical studies in heart failure.[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the comparative studies of Xamoterol and Dobutamine.
Isolated Perfused Heart (Langendorff) Model
This ex vivo model allows for the assessment of cardiac function independent of systemic neural and humoral influences.[17][18][19]
Objective: To directly measure the inotropic and chronotropic effects of Xamoterol and Dobutamine on the heart.
Typical Protocol:
-
Heart Isolation: A heart is rapidly excised from a laboratory animal (e.g., rat, rabbit) and cannulated via the aorta on a Langendorff apparatus.[17]
-
Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).[18]
-
Parameter Measurement: A pressure transducer is inserted into the left ventricle to measure isovolumetric pressure. Heart rate is determined from the electrocardiogram (ECG) or pressure recordings.
-
Drug Administration: After a stabilization period, Xamoterol or Dobutamine is added to the perfusate in increasing concentrations.
-
Data Analysis: Dose-response curves are constructed to compare the potency and efficacy of the two drugs on contractility (dP/dtmax) and heart rate.
Experimental Workflow for Isolated Heart Perfusion
Caption: Typical experimental workflow for an isolated perfused heart study.
Radioligand Binding Assay
This in vitro technique is used to determine the binding affinity of a drug for a specific receptor.[2]
Objective: To quantify the binding affinity (Kd) of Xamoterol and Dobutamine for β1- and β2-adrenergic receptors.
Typical Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO-K1 cells stably expressing the human β1-adrenoceptor) are prepared.[2]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177) that binds to the receptor and varying concentrations of the unlabeled test drug (Xamoterol or Dobutamine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand), which is then converted to the dissociation constant (Kd) using the Cheng-Prusoff equation.[2]
Clinical Implications and Conclusion
The distinct pharmacological profiles of Xamoterol and Dobutamine have significant clinical implications. Dobutamine's potent inotropic effects make it a valuable agent for the acute management of cardiogenic shock and severe heart failure.[8][20] However, its potential to increase myocardial oxygen consumption and risk of arrhythmias limits its long-term use.[21]
Xamoterol, with its partial agonist activity, offers a more nuanced approach. At rest, it provides modest cardiac stimulation, while during exercise, it attenuates the excessive sympathetic drive, potentially protecting the heart from tachyphylaxis and arrhythmogenicity.[1][5] Clinical trials in patients with mild to moderate heart failure have shown that Xamoterol can improve exercise capacity and symptoms.[22][23] However, a study in patients with severe heart failure showed increased mortality with Xamoterol, highlighting the importance of patient selection.[24]
References
- 1. Acute and chronic hemodynamic effects of xamoterol in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative haemodynamic effects of dobutamine and isoproterenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of dobutamine and dopamine in treatment of severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparison of the effects of dobutamine with dopamine and isoproterenol on inotropism and chronotropism in the mammalian heart (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the beta adrenoceptor subtype(s) mediating the positive inotropic effects of epinine, dopamine, dobutamine, denopamine and xamoterol in isolated human right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Hemodynamic and humoral changes following intravenous administration of xamoterol in patients with heart failure and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardioselectivity, kinetics, hemodynamics, and metabolic effects of xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of haemodynamic responses to dobutamine and salbutamol in cardiogenic shock after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effect of dobutamine in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of dobutamine and corwin, a beta 1-adrenergic partial agonist, in experimental left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of xamoterol in acute myocardial infarction: blood pressure, heart rate, arrhythmias and early clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reprocell.com [reprocell.com]
- 19. researchgate.net [researchgate.net]
- 20. The clinical use of inotropes in cardiac failure: dopamine, dobutamine, prenalterol and pirbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Beta, partial agonists to treat heart failure: effects of xamoterol upon cardiac function and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
A Comparative Guide to Validating β1-Adrenergic Receptor Activation Using Xamoterol Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xamoterol (B1682282) hemifumarate with other key agents used to study the β1-adrenergic receptor (β1-AR), a critical target in cardiovascular drug development. Xamoterol, a β1-selective partial agonist, offers a unique pharmacological profile for dissecting receptor signaling and function. This document presents its performance characteristics alongside a full agonist (Isoproterenol), a clinically relevant partial agonist (Dobutamine), and a selective antagonist (Metoprolol), supported by experimental data and detailed protocols.
Comparative Analysis of β1-Adrenergic Receptor Ligands
Xamoterol's defining feature is its partial agonism at the β1-adrenergic receptor, exhibiting intrinsic sympathomimetic activity (ISA). This means that at rest, it provides mild cardiac stimulation, while during periods of high sympathetic activity, it acts as an antagonist.[1][2] In contrast, Isoproterenol (B85558) is a non-selective full agonist, eliciting a maximal response, while Dobutamine (B195870) is a β1-selective partial agonist with a more pronounced inotropic than chronotropic effect.[3][4] Metoprolol (B1676517) is a selective β1-adrenergic antagonist, competitively blocking the receptor.[5][[“]]
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the key pharmacological parameters of Xamoterol and its comparators at the β1- and β2-adrenergic receptors.
Table 1: Receptor Binding Affinity (Ki/Kd in nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β1 vs β2 Selectivity |
| Xamoterol | ~56.2[7] | ~5754[7] | ~102-fold |
| Isoproterenol | 220[8] | 460[8] | Non-selective |
| Dobutamine | 2,500[9] | 25,400[9] | ~10-fold |
| Metoprolol | 102[10] | 1288[10] | ~13-fold |
Lower Ki/Kd values indicate higher binding affinity.
Table 2: Functional Activity at the β1-Adrenergic Receptor
| Compound | Activity Type | Intrinsic Activity (vs. Isoproterenol) | Potency (EC50/pA2) |
| Xamoterol | Partial Agonist | <0.55[7] | pA2 (antagonist activity): 7.4-7.8[7] |
| Isoproterenol | Full Agonist | 1.0 (by definition)[7] | - |
| Dobutamine | Partial Agonist | Induces submaximal cAMP response compared to Isoproterenol[2] | - |
| Metoprolol | Antagonist | 0 | pA2: 7.86[11] |
Signaling Pathways of the β1-Adrenergic Receptor
Activation of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily initiates the canonical Gs-cAMP signaling cascade. However, alternative, non-canonical pathways have also been identified.
Canonical Gs-cAMP Signaling Pathway
Upon agonist binding, the β1-AR undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to increased heart rate (chronotropy) and contractility (inotropy).
Alternative Signaling Pathways
Emerging evidence suggests that β1-ARs can also signal through G protein-independent pathways, often involving β-arrestins and transactivation of receptor tyrosine kinases (RTKs), leading to the activation of pathways like the MAPK/ERK cascade.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β1-adrenergic receptor.
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Test compounds (Xamoterol, Isoproterenol, Dobutamine, Metoprolol).
-
Non-specific binding control (e.g., a high concentration of Propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the β1-AR and isolate the membrane fraction through differential centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
Objective: To determine the EC50 for agonists or the IC50 for antagonists in modulating cAMP levels.
Materials:
-
Cells expressing the human β1-adrenergic receptor.
-
Test compounds (Xamoterol, Isoproterenol, Dobutamine, Metoprolol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate cells in a multi-well format.
-
Pre-treatment: For antagonist assays, pre-incubate cells with the antagonist. For all assays, a PDE inhibitor is typically added.
-
Stimulation: Add the agonist (for agonist and antagonist assays) at varying concentrations and incubate.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Logical Comparison of β1-Adrenergic Ligands
The choice of ligand for studying β1-AR activation depends on the specific research question. Xamoterol's partial agonism makes it an invaluable tool for investigating the receptor's response to varying levels of stimulation and for understanding the structural basis of partial agonism.
References
- 1. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of carvedilol and metoprolol on isoprenaline-induced changes in beta-adrenoceptor density and systolic function in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of beta-adrenoreceptor antagonists on the force responses of the electrically driven rat right ventricle strip to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xamoterol Hemifumarate and Prenalterol: β1 Partial Agonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent β1 partial agonists, Xamoterol (B1682282) hemifumarate and Prenalterol (B117765). By examining their pharmacological profiles, supported by experimental data and detailed methodologies, this document aims to equip researchers with a comprehensive understanding of their similarities and distinctions.
Introduction
Xamoterol and Prenalterol are selective partial agonists of the β1-adrenergic receptor, a class of drugs that exhibit both agonistic and antagonistic properties.[1][2] This dual activity, known as intrinsic sympathomimetic activity (ISA), allows them to modulate cardiac function by providing sympathomimetic support at rest and attenuating excessive sympathetic stimulation during exercise.[1] This unique mechanism has positioned them as subjects of interest in cardiovascular research, particularly in the context of heart failure.
Pharmacodynamic Properties: A Head-to-Head Comparison
A critical aspect differentiating β1 partial agonists is their intrinsic sympathomimetic activity (ISA) and receptor selectivity. While both Xamoterol and Prenalterol are recognized for their partial agonism at the β1 receptor, variations in their efficacy and selectivity have been observed in preclinical and clinical studies.
| Parameter | Xamoterol Hemifumarate | Prenalterol | Reference |
| Receptor Selectivity | β1-selective | Primarily β1-selective, with some evidence of β2 agonism | [3][4][5] |
| Intrinsic Sympathomimetic Activity (ISA) at β1 Receptor | Approximately 43-50% of the maximal response to a full agonist (e.g., isoproterenol) | Varies by tissue, can be up to ~94% of the maximal response to a full agonist in some preparations | [2][6] |
| Chronotropic Effects (Heart Rate) | Modest increase at rest, reduction during exercise | Increase at rest, potential for reduction during exercise | [4][7] |
| Inotropic Effects (Myocardial Contractility) | Moderate increase | Positive inotropic effects observed | [8] |
Table 1: Comparative Pharmacodynamic Profile of Xamoterol and Prenalterol. This table summarizes the key pharmacodynamic properties of Xamoterol and Prenalterol based on available preclinical and clinical data.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of a drug are crucial determinants of its clinical utility. The table below outlines the key pharmacokinetic parameters for Xamoterol and Prenalterol.
| Parameter | This compound | Prenalterol | Reference |
| Bioavailability (Oral) | ~9% | ~50% | [8] |
| Time to Peak Plasma Concentration (Oral) | 2-3 hours | 1-2 hours | [8] |
| Elimination Half-life | 12-16 hours | ~2 hours | [8] |
| Primary Route of Elimination | Renal | Renal | [8] |
Table 2: Comparative Pharmacokinetic Profile of Xamoterol and Prenalterol. This table provides a summary of the key pharmacokinetic parameters for Xamoterol and Prenalterol.
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms and the experimental approaches to characterizing these compounds, the following diagrams illustrate the β1-adrenergic receptor signaling pathway and a typical experimental workflow for comparing β1 partial agonists.
Caption: β1-Adrenergic Receptor Signaling Cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heart-rate variability effects of beta-adrenoceptor agonists (xamoterol, prenalterol, and salbutamol) assessed nonlinearly with scatterplots and sequence methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of xamoterol, prenalterol, and salbutamol as assessed by their effects in the presence and absence of ICI 118,551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic sympathomimetic activity of the partial agonist prenalterol in relation to beta adrenoceptor interaction in various tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Hemodynamic and humoral changes following intravenous administration of xamoterol in patients with heart failure and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Pharmacology of Xamoterol and Pindolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro pharmacological properties of Xamoterol (B1682282) and Pindolol (B1678383), two important beta-adrenergic ligands. By examining their receptor binding affinities, functional activities, and the signaling pathways they modulate, this document aims to offer a clear, data-driven perspective on their distinct molecular profiles.
Introduction
Xamoterol and Pindolol are both pharmacologically active compounds that interact with beta-adrenergic receptors (β-ARs), but they exhibit significantly different profiles. Xamoterol is known as a β1-selective partial agonist, meaning it preferentially binds to and activates β1-adrenergic receptors, eliciting a submaximal response compared to full agonists. In contrast, Pindolol is a non-selective β-adrenoceptor antagonist, binding to both β1 and β2 receptors.[1][2] It is also classified as a partial agonist, a property often referred to as intrinsic sympathomimetic activity (ISA).[1][2] Understanding the nuances of their in vitro pharmacology is crucial for research and drug development in cardiovascular and related fields.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro studies, offering a direct comparison of the receptor binding and functional activity of Xamoterol and Pindolol.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | pA2 / pKD Value | Experimental System |
| Xamoterol | β1-Adrenoceptor | 7.4 - 7.8 (pA2) | Guinea-pig left atrial membrane preparations |
| 7.25 (pKD) | Guinea-pig left atrial membrane preparations | ||
| β2-Adrenoceptor | 5.2 - 6.2 (pA2) | Guinea-pig uterine membrane preparations | |
| 5.24 (pKD) | Guinea-pig uterine membrane preparations | ||
| Pindolol | β1-Adrenoceptor | Potent Antagonist | Isolated spontaneously beating guinea pig right atria |
| β2-Adrenoceptor | Potent Antagonist | Not specified in the provided search results. |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKD is the negative logarithm of the equilibrium dissociation constant.
Table 2: Functional Activity (Intrinsic Sympathomimetic Activity)
| Compound | Parameter | Value (% of Isoproterenol's Max Response) | Experimental System |
| Xamoterol | Maximal Response (Emax) | ~71% | Heart rate increase in pithed rats |
| Pindolol | Maximal Response (Emax) | ~40% | Heart rate increase in pithed rats |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the actions of these compounds, it is essential to visualize the beta-adrenergic signaling pathway and the experimental workflows used to characterize them.
Beta-Adrenergic Signaling Pathway
Activation of β1-adrenergic receptors by an agonist or partial agonist like Xamoterol initiates a well-defined signaling cascade. The ligand binds to the receptor, causing a conformational change that activates the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to a physiological response, such as an increase in heart rate.[2] Pindolol, acting as an antagonist, binds to the receptor and prevents this cascade from being initiated by endogenous agonists like norepinephrine. Its partial agonist activity means it can weakly initiate this pathway in the absence of a full agonist.
Experimental Workflow for In Vitro Pharmacological Characterization
The characterization of compounds like Xamoterol and Pindolol typically involves a multi-step process, starting with determining their binding affinity and progressing to functional assays that measure the physiological response.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (Xamoterol or Pindolol) for β-adrenergic receptors.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target β-adrenergic receptor subtype in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate the receptors.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (Xamoterol or Pindolol).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of a test compound (Xamoterol or Pindolol) at β-adrenergic receptors by measuring the production of cyclic AMP (cAMP).
Principle: This assay measures the ability of a compound to stimulate or inhibit the production of cAMP by adenylyl cyclase following receptor activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the β-adrenergic receptor of interest as described in the radioligand binding assay protocol.
-
Reaction Mixture:
-
In a reaction tube or well, combine the membrane preparation with a reaction buffer containing:
-
ATP (the substrate for adenylyl cyclase)
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP
-
A GTP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Varying concentrations of the test compound (Xamoterol or Pindolol). A full agonist (e.g., isoproterenol) should be used as a positive control.
-
-
-
Incubation:
-
Initiate the reaction by adding the membrane preparation to the reaction mixture.
-
Incubate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., acidic buffer or by boiling).
-
cAMP Quantification:
-
Measure the amount of cAMP produced in each sample using a commercially available cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the amount of cAMP produced against the logarithm of the test compound concentration.
-
Fit the curve to a sigmoidal model to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect produced by the compound).
-
The Emax of the partial agonists (Xamoterol and Pindolol) can be expressed as a percentage of the Emax of the full agonist (isoproterenol).
-
Conclusion
The in vitro pharmacological profiles of Xamoterol and Pindolol reveal key differences that underpin their clinical applications. Xamoterol's β1-selectivity and higher intrinsic sympathomimetic activity at this receptor subtype distinguish it from the non-selective profile of Pindolol.[1][2] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other beta-adrenergic ligands, which is essential for the advancement of cardiovascular pharmacology and the development of novel therapeutics.
References
Distinguishing Agonist Versus Antagonist Effects of Xamoterol Experimentally: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xamoterol's unique partial agonist effects on the beta-1 adrenergic receptor against a full agonist (Isoprenaline) and a pure antagonist (Propranolol). The information herein is supported by experimental data from various in vitro and in vivo studies to aid in research and drug development.
Xamoterol (B1682282), a selective beta-1 adrenoceptor partial agonist, exhibits a dual mechanism of action. At rest or in states of low sympathetic tone, it acts as an agonist, providing a modest stimulation of the heart.[1][2] Conversely, during periods of high sympathetic activity, such as exercise, it behaves as a competitive antagonist, shielding the heart from excessive catecholamine stimulation.[3][4] This distinct pharmacological profile necessitates precise experimental methods to fully characterize its agonist and antagonist properties.
Data Presentation: In Vitro Comparative Data
The following tables summarize quantitative data from in vitro studies, offering a clear comparison of Xamoterol with a full agonist and a pure antagonist.
Table 1: Beta-1 Adrenoceptor Binding Affinity
| Compound | Ligand | Experimental System | Binding Affinity (pKd/pKi) | Reference |
| Xamoterol | Xamoterol | Guinea-pig left atrial membranes | 7.25 (pKD) | [2] |
| Isoprenaline | (-)-Isoprenaline | Ferret ventricular myocardium | ~6.5 (pKB against CGP12177) | [5] |
| Propranolol (B1214883) | (-)-Propranolol | Ferret ventricular myocardium | ~8.9 (pKB against (-)-Isoprenaline) | [5] |
Note: pKd is the negative logarithm of the dissociation constant, and pKi is the negative logarithm of the inhibition constant. A higher value indicates greater binding affinity.
Table 2: Functional Activity at the Beta-1 Adrenoceptor
| Compound | Intrinsic Activity (vs. Isoprenaline = 1) | Antagonist Potency (pA2) | Experimental System | Reference |
| Xamoterol | < 0.55 | 7.4 - 7.8 | Guinea-pig, rat, and cat atria | [2] |
| Isoprenaline | 1 | N/A | Guinea-pig, rat, and cat atria | [2] |
| Propranolol | 0 (Inverse Agonist) | ~8.5 | Various | [6][7] |
Note: Intrinsic activity reflects the maximal effect of a drug as a fraction of the maximal effect of a full agonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
Mandatory Visualization
Signaling Pathway of Beta-1 Adrenergic Receptor Ligands
Caption: Ligand interaction with the beta-1 adrenergic receptor signaling pathway.
Experimental Workflow to Differentiate Ligand Effects
Caption: Workflow for distinguishing agonist, partial agonist, and antagonist effects.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands (Xamoterol, Isoprenaline, Propranolol) by measuring their ability to compete with a radiolabeled antagonist for binding to the beta-1 adrenergic receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the human beta-1 adrenergic receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-1 adrenergic receptor.
-
Radioligand: [3H]-CGP 12177 (a hydrophilic beta-adrenergic antagonist).
-
Competitor Ligands: Xamoterol, Isoprenaline, Propranolol.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of Propranolol.[8]
-
Assay Buffer: Serum-free DMEM/F12 with 2 mM L-glutamine.
-
Wash Buffer: Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing the human beta-1 adrenoceptor in appropriate media in 96-well plates until they reach the desired confluency.
-
Assay Preparation: On the day of the experiment, remove the culture medium from the wells.
-
Competition Binding:
-
Add varying concentrations of the competitor ligand (Xamoterol, Isoprenaline, or Propranolol) to the wells.
-
Immediately add a fixed concentration of [3H]-CGP 12177 (e.g., 0.3–0.6 nM) to each well.
-
For determining non-specific binding, add a saturating concentration of Propranolol to a separate set of wells.[8]
-
-
Incubation: Incubate the plates for 1.5 hours at 37°C to allow the binding to reach equilibrium.[8]
-
Washing: Wash the cells twice with PBS to remove the unbound radioligand.
-
Scintillation Counting: Determine the amount of bound radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of each competitor ligand. Convert the IC50 value to a dissociation constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) following beta-1 adrenergic receptor activation.
Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of test compounds.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human beta-1 adrenergic receptor.
-
Test Compounds: Xamoterol, Isoprenaline, Propranolol.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Assay Buffer: HBSS or serum-free medium.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
-
96- or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells in multi-well plates and grow to optimal confluency.
-
Compound Preparation: Prepare serial dilutions of Xamoterol, Isoprenaline, and Propranolol in the assay buffer.
-
Stimulation:
-
Pre-treat cells with a PDE inhibitor for a defined period.
-
To measure agonist effects, add varying concentrations of Xamoterol or Isoprenaline to the cells.
-
To measure antagonist effects, pre-incubate the cells with varying concentrations of Propranolol or Xamoterol before adding a fixed concentration of Isoprenaline (e.g., its EC80).
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist to generate dose-response curves.
-
For agonists (Isoprenaline, Xamoterol), determine the EC50 (potency) and Emax (maximal effect).
-
Calculate the intrinsic activity of Xamoterol by comparing its Emax to that of Isoprenaline (Emax of Isoprenaline is set to 1).
-
For antagonists (Propranolol, Xamoterol), determine the IC50 and calculate the pA2 value to quantify antagonist potency.
-
By employing these experimental protocols and comparing the resulting quantitative data, researchers can effectively distinguish the partial agonist nature of Xamoterol from the full agonist and antagonist effects of reference compounds like Isoprenaline and Propranolol, respectively. This understanding is crucial for the development of novel cardiovascular therapeutics with tailored pharmacological profiles.
References
- 1. The in vitro pharmacology of xamoterol (ICI 118,587) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of xamoterol, atenolol and propranolol on breathlessness, fatigue and plasma electrolytes during exercise in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Inotropic Effects of Xamoterol and Digoxin in Heart Failure Models
For researchers and drug development professionals navigating the complexities of heart failure therapeutics, understanding the nuanced effects of inotropic agents is paramount. This guide provides a detailed comparison of two such agents, Xamoterol (B1682282) and Digoxin (B3395198), focusing on their inotropic effects, mechanisms of action, and the experimental frameworks used to evaluate them. While both drugs aim to enhance cardiac contractility, their distinct pharmacological profiles lead to different therapeutic outcomes.
Executive Summary
This guide synthesizes available data to draw a comparative picture of Xamoterol and Digoxin. Xamoterol, a β1-adrenoceptor partial agonist, demonstrates a unique dual action, providing modest inotropic support at rest while acting as an antagonist during high sympathetic tone.[1] In contrast, Digoxin, a cardiac glycoside, exerts its positive inotropic effect by inhibiting the Na+/K+-ATPase pump in myocardial cells.[1] Clinical studies in patients with mild to moderate heart failure have consistently shown that Xamoterol offers a significant advantage over both placebo and Digoxin in improving exercise capacity.[1] However, it is crucial to note that Xamoterol has been associated with increased mortality in patients with severe heart failure.[1]
Quantitative Data Presentation
The following table summarizes the quantitative data from clinical and preclinical studies, offering a side-by-side comparison of the effects of Xamoterol and Digoxin on key cardiac parameters.
| Parameter | Drug | Model/Patient Population | Dosage | Key Findings | Reference |
| Exercise Capacity | Xamoterol | Patients with mild to moderate heart failure | 200 mg twice daily | 37% improvement compared to 18% with placebo over 3 months. In a subset, Xamoterol showed a 33% improvement vs. 17% for Digoxin. | [1] |
| Digoxin | Patients with mild to moderate heart failure | 0.125 mg twice daily | No statistically significant advantage over placebo in exercise duration and work done. | [1][2] | |
| Exercise Duration | Xamoterol | Patients with mild to moderate heart failure | 200 mg twice daily | Significantly increased exercise duration compared to placebo. Greater increases observed with Xamoterol compared to Digoxin. | [2][3] |
| Digoxin | Patients with mild to moderate heart failure | 0.125 mg twice or three times daily | Significantly increased exercise duration, but to a lesser extent than Xamoterol. | [3] | |
| Hemodynamics | Xamoterol | Patients with moderate chronic heart failure | Not specified | Maximum exercise heart rate, blood pressure, and pressure-rate product were significantly lower compared to Digoxin. | [4] |
| Digoxin | Patients with moderate chronic heart failure | Not specified | Systolic time interval was shorter compared to Xamoterol. | [4] | |
| Inotropic Effect (Preclinical) | Xamoterol | Anesthetized dogs with acute coronary occlusion | 350 µg/kg i.v. | Increased maximum LV dP/dt by 62% and aortic flow by 52%. | [5] |
| Digoxin | Dogs with reduced LVEF | 0.25 mg once daily | Maintained LV systolic function (EF unchanged) but did not prevent progressive LV enlargement. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used in the evaluation of inotropic agents in heart failure models.
Tachycardia-Induced Heart Failure Model in Canines
This model is used to induce a state of chronic heart failure that mimics certain aspects of the human condition.
-
Animal Model: Adult mongrel dogs are typically used.
-
Instrumentation: Under general anesthesia, a programmable pacemaker is implanted. A solid-state pressure gauge is placed in the left ventricle (LV) to measure LV pressure and calculate its first derivative (dP/dt), a key indicator of contractility.
-
Induction of Heart Failure: The heart is paced at a high rate (e.g., 240 beats/min) for several weeks. The development of heart failure is monitored through echocardiography and hemodynamic measurements.
-
Drug Administration and Monitoring: Once heart failure is established, the pacing is stopped, and the animals are administered the test compounds (e.g., Xamoterol or Digoxin) or a placebo. Hemodynamic parameters, including LV dP/dt, cardiac output, and blood pressure, are continuously monitored.
-
Data Analysis: The changes in inotropic state, as measured by LV dP/dt and other hemodynamic variables, are compared between the different treatment groups.
Isolated Perfused Heart (Langendorff) Model
This ex vivo model allows for the study of cardiac function independent of systemic neurohumoral influences.
-
Heart Isolation: A heart is rapidly excised from a small mammal (e.g., a rat or rabbit) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumic pressure development. Electrodes are placed on the epicardial surface to record the electrocardiogram.
-
Drug Administration: After a stabilization period, the test compounds are infused into the perfusion solution at various concentrations.
-
Measurement of Contractility: The developed pressure, heart rate, and coronary flow are continuously recorded. The positive and negative dP/dt are calculated from the pressure tracings.
-
Data Analysis: Dose-response curves are constructed to compare the inotropic potency and efficacy of the different drugs.
Signaling Pathways and Mechanisms of Action
The distinct inotropic effects of Xamoterol and Digoxin stem from their unique molecular mechanisms of action.
Xamoterol Signaling Pathway
Xamoterol acts as a partial agonist at the β1-adrenergic receptors, which are predominantly found in the heart.[1] This dual functionality means that at rest or with low sympathetic activity, it provides a modest positive inotropic effect.[1] During exercise or stress, when sympathetic tone is high, it acts as an antagonist, preventing excessive increases in heart rate and myocardial oxygen consumption.
Caption: Xamoterol's signaling cascade via the β1-adrenergic receptor.
Digoxin Signaling Pathway
Digoxin's mechanism involves the inhibition of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[1] This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in a higher intracellular calcium concentration and enhanced contractility.
References
- 1. benchchem.com [benchchem.com]
- 2. Double-blind placebo-controlled comparison of digoxin and xamoterol in chronic heart failure. The German and Austrian Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of xamoterol and digoxin in patients with mild to moderate heart failure. The Italian Xamoterol Multicenter Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digoxin and xamoterol in patients with moderate chronic heart failure. A double-blind, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of long-term monotherapy with enalapril, metoprolol, and digoxin on the progression of left ventricular dysfunction and dilation in dogs with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Xamoterol's Attenuated Impact on Receptor Down-Regulation Compared to Full Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cardiac pharmacology, the modulation of beta-1 (β1) adrenergic receptors is a cornerstone of therapy for conditions like heart failure. While full agonists can provide robust initial stimulation, their long-term use is often hampered by the phenomenon of receptor down-regulation, a process that diminishes therapeutic efficacy over time. This guide provides a detailed comparison of Xamoterol (B1682282), a β1-selective partial agonist, with full agonists, focusing on their differential effects on receptor down-regulation. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Receptor Down-Regulation
Xamoterol's characterization as a partial agonist is central to its distinct effect on β1-adrenergic receptor density following prolonged exposure. Unlike full agonists, which elicit a maximal response from the receptor and subsequently trigger robust internalization and degradation of the receptor, Xamoterol's moderate intrinsic sympathomimetic activity leads to a significantly attenuated effect on receptor down-regulation.[1][2] This preservation of receptor population on the cell surface may contribute to its sustained therapeutic effectiveness with long-term therapy.[1]
Experimental evidence starkly illustrates this difference. A key study directly comparing the effects of chronic infusion of Xamoterol with the full agonist isoprenaline in a rat model revealed that isoprenaline treatment for six days resulted in an approximately 39% reduction in the density of cardiac beta-adrenoceptors.[3] In stark contrast, a similar treatment regimen with Xamoterol, at doses that produced a maximal functional response, did not induce any significant change in beta-adrenoceptor density.[3]
Similarly, studies with the full agonist dobutamine (B195870) in patients with congestive heart failure have demonstrated a progressive down-regulation of beta-adrenergic receptors.[4] Continuous intravenous infusion of dobutamine led to a significant decrease in receptor density on mononuclear leukocytes, with reductions observed as early as 24 hours and continuing to decline over a 96-hour period.[4]
Quantitative Data Summary
| Agonist | Agonist Type | Receptor Target | Model System | Duration of Treatment | Receptor Down-Regulation (%) | Reference |
| Xamoterol | Partial Agonist | β1-Adrenergic | Rat Heart | 6 days | Not significant | [3] |
| Isoprenaline | Full Agonist | β-Adrenergic | Rat Heart | 6 days | ~39% | [3] |
| Isoprenaline | Full Agonist | β1-Adrenergic | Rat Heart | 14 days | 43.3 - 74.2% | [5] |
| Dobutamine | Full Agonist | β-Adrenergic | Human (CHF patients) | 24 hours | Significant decrease | [4] |
| Dobutamine | Full Agonist | β-Adrenergic | Human (CHF patients) | 96 hours | Progressive decrease | [4] |
Signaling Pathways and Receptor Regulation
The differential effects of full and partial agonists on receptor down-regulation are rooted in the intricacies of β1-adrenergic receptor signaling and regulation.
Caption: Signaling pathways of full vs. partial agonists.
Experimental Protocols
The quantification of β1-adrenergic receptor down-regulation is critical for comparing the effects of compounds like Xamoterol and full agonists. Radioligand binding assays are considered the gold standard for this purpose.[6][7]
Radioligand Binding Assay for β-Adrenergic Receptor Density
This protocol outlines the steps for a competitive radioligand binding assay to determine the density of β-adrenergic receptors in a given tissue or cell preparation.
1. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
2. Assay Setup:
-
In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Contains membrane preparation, a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and assay buffer.
-
Non-specific Binding: Contains membrane preparation, radiolabeled ligand, and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate all receptors.
-
Competitive Binding: Contains membrane preparation, radiolabeled ligand, and varying concentrations of the test compound (e.g., Xamoterol or a full agonist).
-
3. Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).
4. Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filter retains the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Detection:
-
Place the filter discs into scintillation vials.
-
Add a suitable scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The density of receptors (Bmax) can be determined from saturation binding experiments where the concentration of the radioligand is varied.
References
- 1. Beta, partial agonists to treat heart failure: effects of xamoterol upon cardiac function and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echocardiographic assessment of lack of beta 1-receptor down-regulation during prolonged therapy with xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of beta-adrenergic receptors on mononuclear leukocytes induced by dobutamine treatment in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic (-)-isoprenaline infusion down-regulates beta 1- and beta 2-adrenoceptors but does not transregulate muscarinic cholinoceptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Selectivity and Biased Agonism of Xamoterol Hemifumarate
This guide provides a detailed comparison of Xamoterol hemifumarate's pharmacological profile with other key β1-adrenergic receptor (β1-AR) ligands: the full agonist Isoprenaline, the biased agonist Carvedilol, and the antagonist Atenolol. The focus is on their functional selectivity and biased agonism, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Introduction to Functional Selectivity and Biased Agonism
G-protein coupled receptors (GPCRs), such as the β1-adrenergic receptor, are not simple on-off switches. They can adopt multiple conformations upon ligand binding, leading to the differential activation of downstream signaling pathways. This phenomenon is known as functional selectivity or biased agonism .[1] The two primary signaling cascades for the β1-AR are the canonical Gs/cAMP pathway, which mediates cardiac chronotropy and inotropy, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate its own signaling events, such as the activation of mitogen-activated protein kinases (MAPKs).[2][3]
A biased agonist will preferentially activate one of these pathways over the other, offering the potential for more targeted therapeutics with fewer side effects.[4] Xamoterol, a β1-selective partial agonist, has been a subject of interest for its unique clinical profile, which can be better understood by examining its signaling bias in comparison to other ligands with distinct pharmacological properties.[5][6]
Comparative Analysis of β1-Adrenergic Receptor Ligands
The following tables summarize the quantitative data on the potency and efficacy of this compound and its comparators in activating the Gs/cAMP and β-arrestin signaling pathways. It is important to note that the presented values are compiled from various studies and experimental conditions may differ, which can influence the absolute values.
Gs/cAMP Signaling Pathway
This pathway is central to the cardiac stimulatory effects of β1-AR activation. Ligand-induced activation of the Gs protein stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).
| Ligand | Classification | pEC50 / pIC50 (M) | Efficacy (Emax) / Inhibition (Imax) (%) | Reference |
| Isoprenaline | Full Agonist | ~7.7 | 100 | [7] |
| This compound | Partial Agonist | ~7.0 | ~40-60 | [8] |
| Carvedilol | Biased Agonist / Inverse Agonist | Low Potency | <10 | [3] |
| Atenolol | Antagonist | ~6.8 (pIC50) | Not Applicable (Antagonist) | [9] |
β-Arrestin Recruitment Pathway
β-arrestin recruitment to the β1-AR is a key event in receptor desensitization and can also trigger G-protein-independent signaling.
| Ligand | Classification | pEC50 (M) | Efficacy (Emax) (%) | Reference |
| Isoprenaline | Full Agonist | ~7.5 | 100 | [10] |
| This compound | Partial Agonist | Data not available | Data not available | |
| Carvedilol | Biased Agonist | ~7.2 | ~80-100 | [3][11] |
| Atenolol | Antagonist | Not Applicable (Antagonist) | Not Applicable (Antagonist) |
Note: Emax values are often expressed relative to the maximal response induced by the full agonist Isoprenaline.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the β1-adrenergic receptor and a typical experimental workflow for assessing biased agonism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from common practices in the field.
Gs/cAMP Accumulation Assay (HTRF-based)
Objective: To quantify the intracellular accumulation of cyclic AMP (cAMP) following β1-AR stimulation.
Materials:
-
HEK293 or CHO cells stably expressing the human β1-AR.
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test ligands: this compound, Isoprenaline, Carvedilol, Atenolol.
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
384-well white microplates.
Procedure:
-
Cell Culture: Cells are cultured to 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: Serial dilutions of the test ligands are prepared in assay buffer containing a PDE inhibitor. For antagonists like Atenolol, they are pre-incubated with the cells before the addition of an agonist.
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the diluted ligands for 30 minutes at 37°C.
-
Cell Lysis and Detection: The lysis buffer from the cAMP assay kit, containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate), is added to each well.
-
Signal Measurement: After a 1-hour incubation at room temperature, the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The ratio of the fluorescence at 665 nm to 620 nm is calculated. A standard curve is used to convert these ratios to cAMP concentrations. Dose-response curves are then generated to determine pEC50/pIC50 and Emax/Imax values.
β-Arrestin Recruitment Assay (BRET-based)
Objective: To measure the recruitment of β-arrestin to the β1-AR upon ligand stimulation.
Materials:
-
HEK293 cells co-transfected with β1-AR fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a green fluorescent protein (GFP).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
Test ligands.
-
Coelenterazine h (luciferase substrate).
-
96-well white microplates.
Procedure:
-
Cell Culture and Plating: Cells are cultured and seeded into 96-well plates and grown to confluency.
-
Compound Preparation: Serial dilutions of the test ligands are prepared in assay buffer.
-
Cell Stimulation: The culture medium is replaced with the ligand dilutions, and the plate is incubated at 37°C for 30-60 minutes.
-
Substrate Addition: Coelenterazine h is added to each well to a final concentration of 5 µM.
-
Signal Measurement: The plate is immediately read on a BRET-capable plate reader, simultaneously measuring the light emission at wavelengths corresponding to RLuc (e.g., 485 nm) and GFP (e.g., 525 nm).
-
Data Analysis: The BRET ratio is calculated as the emission at 525 nm divided by the emission at 485 nm. Dose-response curves are plotted to determine pEC50 and Emax values.
Conclusion
The comparative analysis reveals the distinct pharmacological profiles of this compound and its counterparts at the β1-adrenergic receptor. While Isoprenaline acts as a balanced full agonist for both Gs/cAMP and β-arrestin pathways, Carvedilol demonstrates significant bias towards the β-arrestin pathway, with minimal activation of the Gs/cAMP cascade. Xamoterol's partial agonism on the Gs/cAMP pathway is evident, though its specific activity on the β-arrestin pathway requires further direct comparative investigation. Atenolol consistently acts as an antagonist, blocking the activation of both signaling arms.
This guide highlights the importance of evaluating multiple signaling pathways to fully characterize the functional selectivity of GPCR ligands. A deeper understanding of how compounds like this compound differentially modulate these pathways is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The provided experimental protocols and diagrams serve as a practical resource for researchers in this field.
References
- 1. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Agonism at β-Adrenoceptor Subtypes: A Drug Development Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Xamoterol Hemifumarate in a Research Setting
For researchers and scientists, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of Xamoterol hemifumarate, a selective β1-adrenoceptor partial agonist, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2] Improper disposal can lead to the contamination of water systems and soil, posing risks to both wildlife and human health.[1][3] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for pharmaceutical and chemical waste management in a laboratory environment.
Regulatory Framework: A Multi-layered Approach
In the United States, the disposal of pharmaceutical and chemical waste is governed by a stringent regulatory framework. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1] The Resource Conservation and Recovery Act (RCRA) is a key piece of legislation that outlines the management of hazardous waste, which can include certain pharmaceuticals.[1][3] It is imperative to note that state and local regulations may impose stricter guidelines than federal mandates.[3] Therefore, all laboratory personnel must be familiar with their institution's specific Environmental Health and Safety (EHS) protocols.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound and associated waste in a research setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If handling the powdered form, a respirator should be used to prevent inhalation.[2]
2. Waste Segregation and Classification: Proper segregation of chemical waste is a foundational step in safe disposal.[4][5]
-
Contaminated Solids: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be treated as hazardous waste.[2]
-
Unused or Expired Product: Any remaining pure this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste.[2]
-
Empty Containers: Empty containers that once held this compound should also be managed as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[6][7]
3. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6][7]
-
The label should clearly identify the contents as "Hazardous Waste," list "this compound" as the chemical constituent, and include the date of accumulation.
4. Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2][7]
-
Ensure the container is kept closed except when adding waste.[7]
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[8][9][10] This practice is environmentally harmful and often illegal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal, which is typically high-temperature incineration for organic chemical waste.[11][12][13]
Quantitative Data Summary for Disposal Considerations
For clarity, the following table summarizes key quantitative and qualitative considerations for the disposal of this compound.
| Parameter | Guideline | Source |
| Solubility in DMSO | ~100 mM | [14][15] |
| Solubility in Water | ~50 mM | [14][15] |
| Aqueous Solution Stability | Not recommended for storage for more than one day. | [15] |
| Storage Temperature (Pure Compound) | -20°C for long-term stability. | [2] |
| Waste Container Type | Sturdy, leak-proof, and clearly labeled. | [6][7] |
| Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | [11][12][13] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
By adhering to these procedures, researchers can ensure that the final step in their work with this compound is conducted with the highest standards of safety and environmental responsibility. Always consult your institution's specific guidelines and your Safety Data Sheet (SDS) for the most accurate and compliant disposal information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. securewaste.net [securewaste.net]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. acs.org [acs.org]
- 10. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 11. reddit.com [reddit.com]
- 12. ebusiness.avma.org [ebusiness.avma.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Xamoterol Hemifumarate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, procedural guidance for the safe handling, storage, and disposal of Xamoterol hemifumarate. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity. Due to its potent pharmacological activity, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary control measure to prevent exposure. The following table summarizes the mandatory PPE for handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed every 30 minutes or immediately upon contamination. |
| Body Protection | Disposable Gown | A permeability-resistant, solid-front, back-closure gown with long sleeves and tight-fitting elastic or knit cuffs. |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles used in combination with a full-face shield are required to protect against splashes. |
| Respiratory Protection | N95 Respirator | An N95 or higher-rated respirator is mandatory when handling the powdered form of this compound to prevent inhalation. |
| Foot Protection | Shoe Covers | Two pairs of disposable shoe covers must be worn. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Unpacking
-
Designate a specific area for receiving and unpacking hazardous drugs.
-
Full PPE, including a respirator, must be worn during unpacking to protect against airborne particles from potential breakage during transport.
-
Visually inspect the container for any signs of damage or leaks before handling.
Storage
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a designated, ventilated, and access-restricted area, away from incompatible materials.
-
For long-term stability, this compound, supplied as a crystalline solid, should be stored at -20°C.
Preparation of Solutions
-
All manipulations, including weighing and dissolving, must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use a plastic-backed absorbent pad to contain any potential spills during preparation.
-
This compound is soluble in DMSO (approximately 100 mM) and water (approximately 50 mM). Aqueous solutions are not recommended for storage for more than one day.
Handling and Administration (Experimental Setting)
-
Utilize closed-system drug-transfer devices (CSTDs) whenever feasible to minimize the risk of aerosol generation and spills.
-
Ensure all containers are clearly labeled with the compound name and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: This includes unused product, empty containers, and all disposable PPE (gloves, gowns, shoe covers, etc.).
-
Containment: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not dispose of this compound in standard trash or down the drain.
Emergency Procedures
Immediate and appropriate response to emergencies is critical to mitigate exposure.
Spills
-
Evacuate: Immediately evacuate the affected area and alert others nearby.
-
PPE: Ensure proper and complete PPE is worn before attempting any cleanup.
-
Contain and Clean: Use a commercially available hazardous drug spill kit. For powdered spills, gently cover with a damp absorbent pad to avoid generating dust. Clean the area with a deactivating agent, followed by a thorough cleaning with detergent and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention.
Experimental Protocols
The following are summarized methodologies for common experimental procedures involving this compound.
Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution for further dilution in experimental assays.
-
Methodology:
-
Don all appropriate PPE and perform the procedure in a certified chemical fume hood or biological safety cabinet.
-
Weigh the required amount of this compound crystalline solid.
-
Choose the appropriate solvent (DMSO up to 100 mM or water up to 50 mM).
-
Add the solvent to the solid and mix thoroughly until completely dissolved. The solvent should be purged with an inert gas.
-
For aqueous solutions, it is recommended to use them within one day.
-
Chronic Oral Administration in a Rat Model of Heart Failure
-
Objective: To investigate the long-term effects of oral Xamoterol administration in a rat model of heart failure.
-
Methodology:
-
Animal Model: Utilize a validated rat model of chronic heart failure.
-
Dosage Preparation: Dissolve this compound in sterile water to the desired concentration. A suggested starting dose range, based on studies with other beta-blockers, is 5-10 mg/kg/day.
-
Administration: Administer the solution once daily via oral gavage. The volume should be adjusted based on the animal's body weight.
-
Monitoring: Continuously monitor vital signs such as heart rate, blood pressure, and ECG during the initial dosing and periodically throughout the study.
-
Visual Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
